2-Bromo-6-fluoro-3-methoxybenzoic acid
Description
Properties
IUPAC Name |
2-bromo-6-fluoro-3-methoxybenzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6BrFO3/c1-13-5-3-2-4(10)6(7(5)9)8(11)12/h2-3H,1H3,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SSMGTGKYPYIDGX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C(=C(C=C1)F)C(=O)O)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6BrFO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.03 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Nemtabrutinib (CAS No. 1532387-46-4): A Technical Guide for Drug Development Professionals
An In-depth Examination of the Reversible BTK Inhibitor for B-Cell Malignancies
Introduction
Nemtabrutinib, identified by CAS number 1532387-46-4 and also known as MK-1026 and formerly ARQ 531, is a potent, orally bioavailable, and reversible inhibitor of Bruton's tyrosine kinase (BTK).[1][2] It represents a significant advancement in the landscape of targeted therapies for B-cell malignancies, particularly for patient populations that have developed resistance to first-generation, irreversible BTK inhibitors.[3] This guide provides a comprehensive technical overview of Nemtabrutinib, encompassing its physicochemical properties, mechanism of action, biochemical and cellular activity, synthesis, and key experimental protocols relevant to its evaluation.
Physicochemical Properties
A thorough understanding of the physicochemical properties of a drug candidate is fundamental for formulation development, pharmacokinetic profiling, and toxicological assessment. The key properties of Nemtabrutinib are summarized below.
| Property | Value | Source |
| CAS Number | 1532387-46-4 | Internal |
| Alternate Names | MK-1026, ARQ 531 | [4] |
| Molecular Formula | C25H23ClN4O4 | [4] |
| Molecular Weight | 478.93 g/mol | [4] |
| IUPAC Name | (2-chloro-4-phenoxyphenyl)-(4-{[(3R,6S)-6-(hydroxymethyl)oxan-3-yl]amino}-7H-pyrrolo[2,3-d]pyrimidin-5-yl)methanone | [4] |
| Solubility | Insoluble in water. Soluble in DMSO (95 mg/mL) and Ethanol (7 mg/mL). | [5] |
| Appearance | Solid powder | [6] |
| Storage | Dry, dark, and at 0-4°C for short-term storage or -20°C for long-term storage. | [6][7] |
Mechanism of Action: Targeting the BTK Signaling Pathway
Nemtabrutinib is a non-covalent, ATP-competitive inhibitor of BTK.[2][8] This reversible binding mechanism is a key differentiator from first-generation BTK inhibitors like ibrutinib, which form a covalent bond with the cysteine residue at position 481 (C481) in the BTK active site.[9] A common mechanism of acquired resistance to covalent BTK inhibitors is a mutation at this site, most frequently a C481S substitution, which prevents covalent binding.[3] Nemtabrutinib was specifically designed to overcome this resistance by potently inhibiting both wild-type (WT) and C481S-mutated BTK.[1][2]
BTK is a critical non-receptor tyrosine kinase in the B-cell receptor (BCR) signaling pathway, which is essential for B-cell proliferation, differentiation, and survival.[10][11] Upon BCR engagement, BTK is activated and subsequently phosphorylates downstream substrates, including phospholipase Cγ2 (PLCγ2), leading to a cascade of signaling events that promote cell growth and survival.[11] By inhibiting BTK, Nemtabrutinib effectively blocks these downstream signals, leading to the inhibition of malignant B-cell growth.[1][12]
Figure 1: Simplified BTK Signaling Pathway and the inhibitory action of Nemtabrutinib.
Biochemical and Cellular Activity
Nemtabrutinib demonstrates potent inhibitory activity against BTK in biochemical assays. Its efficacy extends to other kinases, suggesting a broader mechanism that may contribute to its anti-tumor effects.
Table of IC50 Values for Nemtabrutinib:
| Target Kinase | IC50 (nM) | Notes | Source |
| Wild-Type BTK | 0.85 | Biochemical Assay | [5][7] |
| C481S-Mutant BTK | 0.39 - 1.6 | Biochemical Assay | [7][13] |
| MEK1 | 8.5 | Biochemical Assay | [13] |
| MEK2 | 9.5 | Biochemical Assay | [13] |
| B-RAF | 73 | Biochemical Cascade Assay | [13] |
| BMX | 5.23 | Biochemical Assay | [7] |
| TEC | 5.80 | Biochemical Assay | [7] |
| LCK | 3.86 | Biochemical Assay | [7] |
| YES | 4.22 | Biochemical Assay | [7] |
| TrkA | 13.1 | Biochemical Assay | [7] |
| TrkB | 11.7 | Biochemical Assay | [7] |
In cellular assays, Nemtabrutinib effectively inhibits the proliferation of various B-cell lymphoma cell lines. For example, it has shown potent activity in TMD8 (a cell line addicted to BCR signaling) and REC1 cell lines with GI50 values of 0.13 µM and 0.18 nM, respectively.[7]
Synthesis Overview
The synthesis of Nemtabrutinib has been a subject of process development to improve efficiency and sustainability. An early clinical supply route involved a convergent synthesis combining three key building blocks.[3] More recent advancements have focused on developing a greener and more scalable manufacturing process. This includes a two-step, protecting-group-free synthesis of a key chiral intermediate, 5-amino-2-hydroxymethyltetrahydropyran, from the biorenewable feedstock Cyrene™.[14] This improved synthesis utilizes a biocatalytic transamination reaction and a sulfolane-mediated reductive acetal opening.[14] Additionally, a direct isolation process leveraging the synergistic solubility of Nemtabrutinib in an ethanol/water system has been developed for the final active pharmaceutical ingredient (API) step, significantly improving process efficiency.[15]
Pharmacokinetics and Metabolism
Clinical and preclinical studies have provided insights into the pharmacokinetic profile of Nemtabrutinib. It is orally bioavailable and its pharmacokinetics have been evaluated in first-in-human studies.[2][16] Key pharmacokinetic parameters that are typically assessed in clinical trials include Cmax (maximum concentration), Tmax (time to maximum concentration), and Cmin (minimum concentration).[16] Nemtabrutinib is primarily metabolized in the liver.
Key Experimental Protocol: In Vitro Kinase Inhibition Assay
To determine the inhibitory activity of Nemtabrutinib against BTK or other kinases, a biochemical kinase inhibition assay is a fundamental experiment. The following is a representative protocol.
Figure 2: General workflow for an in vitro kinase inhibition assay.
Step-by-Step Methodology:
-
Reagent Preparation:
-
Prepare a stock solution of Nemtabrutinib in 100% DMSO.
-
Perform serial dilutions of the Nemtabrutinib stock solution in assay buffer to create a range of concentrations for testing.
-
Prepare solutions of recombinant human BTK enzyme, a suitable substrate (e.g., a generic tyrosine kinase substrate), and ATP at the desired concentrations in assay buffer.
-
-
Assay Plate Setup:
-
In a 96-well or 384-well microplate, add a small volume of the diluted Nemtabrutinib or DMSO (for control wells) to the appropriate wells.
-
Add the BTK enzyme solution to all wells and incubate for a predetermined time (e.g., 10-15 minutes) at room temperature to allow for inhibitor binding.
-
-
Kinase Reaction:
-
Initiate the kinase reaction by adding a mixture of the substrate and ATP to all wells.
-
Incubate the plate at a controlled temperature (e.g., 30°C) for a specific duration (e.g., 60 minutes).
-
-
Signal Detection:
-
Stop the reaction by adding a detection reagent. The choice of detection reagent depends on the assay format. For example, a luminescence-based assay can be used to measure the amount of ATP remaining in the well, which is inversely proportional to the kinase activity.
-
Incubate the plate as required by the detection reagent manufacturer.
-
Read the plate on a suitable microplate reader (e.g., a luminometer).
-
-
Data Analysis:
-
Calculate the percentage of kinase inhibition for each Nemtabrutinib concentration relative to the DMSO control.
-
Plot the percentage of inhibition against the logarithm of the Nemtabrutinib concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the IC50 value, which is the concentration of the inhibitor required to reduce the kinase activity by 50%.
-
Conclusion
Nemtabrutinib (CAS 1532387-46-4) is a promising second-generation BTK inhibitor with a distinct mechanism of action that allows it to overcome a key resistance mechanism to covalent BTK inhibitors. Its potent biochemical and cellular activity, coupled with favorable pharmacokinetic properties, has propelled it into late-stage clinical development for various B-cell malignancies. The ongoing research and development of Nemtabrutinib highlight its potential to become a valuable therapeutic option for patients with these cancers.
References
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Utilizing biocatalysis and a sulfolane-mediated reductive acetal opening to access nemtabrutinib from cyrene. Green Chemistry (RSC Publishing). [Link]
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Leveraging Synergistic Solubility in the Development of a Direct Isolation Process for Nemtabrutinib. ACS Publications. [Link]
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IC 50 of nemtabrutinib in kinase enzyme activity assays performed at K... ResearchGate. [Link]
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Bruton's tyrosine kinase. Wikipedia. [Link]
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The Evolving Role of Bruton's Tyrosine Kinase Inhibitors in B Cell Lymphomas. PMC. [Link]
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Targeting Bruton's Tyrosine Kinase in Inflammatory and Autoimmune Pathologies. Frontiers. [Link]
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Structural mechanism for Bruton's tyrosine kinase activation at the cell membrane. PNAS. [Link]
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Nemtabrutinib | C25H23ClN4O4 | CID 129045720. PubChem - NIH. [Link]
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Nemtabrutinib – Application in Therapy and Current Clinical Research. Clinicaltrials.eu. [Link]
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Biochemical kinase profiling. (a) Biochemical IC50 values of... ResearchGate. [Link]
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nemtabrutinib | Ligand page. IUPHAR/BPS Guide to PHARMACOLOGY. [Link]
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First-in-Human Study of the Reversible BTK Inhibitor Nemtabrutinib in Patients with Relapsed/Refractory Chronic Lymphocytic Leukemia and B-Cell Non–Hodgkin Lymphoma. Cancer Discovery - AACR Journals. [Link]
-
Signaling pathways involving Bruton's tyrosine kinase (BTK). BTK is... ResearchGate. [Link]
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Development of a Green and Sustainable Manufacturing Process for a Key Intermediate to Nemtabrutinib (MK-1026): Sequential Deprotonation–Lithiation as a Batch–Flow Process. ACS Publications. [Link]
-
A Clinical Study of Nemtabrutinib in Japanese Participant... Clinical Trial Discovery. [Link]
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Nemtabrutinib. Wikipedia. [Link]
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Nemtabrutinib for Chronic Lymphocytic Leukemia. withpower.com. [Link]
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PROTOCOL TITLE: A Randomized, Multicenter, Open-label, Phase 3 Study of the Bruton's Tyrosine Kinase (BTK) Inhibitor Ibrutinib. ClinicalTrials.gov. [Link]
-
Clinical Protocol LOXO-BTK-20019 (J2N-OX-JZNM). Oncocentre. [Link]
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Nemtabrutinib for Blood Cancers. Clinical Trials. [Link]
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Nemtabrutinib for Blood Cancers. withpower.com. [Link]
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Nemtabrutinib - Drug Targets, Indications, Patents. Patsnap Synapse. [Link]
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Advancements in research on the cardiovascular toxicity caused by TEC family kinases inhibitors. PMC. [Link]
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The Development of BTK Inhibitors: A Five-Year Update. MDPI. [Link]
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BTK Inhibitor Treatment Strategies in Chronic Lymphocytic Leukemia. CancerNetwork. [Link]
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Evidence-based expert consensus on clinical management of safety of Bruton's tyrosine kinase inhibitors (2024). PMC. [Link]
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Introduction: The Strategic Value of Polysubstituted Aromatic Scaffolds
An In-depth Technical Guide to the Structure, Synthesis, and Application of 2-Bromo-6-fluoro-3-methoxybenzoic acid
In the landscape of modern drug discovery and fine chemical synthesis, the architectural complexity of molecular building blocks is paramount. Polysubstituted benzoic acids are quintessential scaffolds, offering a robust platform for the elaboration of novel chemical entities. The strategic incorporation of halogen atoms, particularly fluorine and bromine, further enhances their utility. Fluorine's unique properties—high electronegativity, small steric footprint, and the ability to form strong C-F bonds—can profoundly influence a molecule's metabolic stability, binding affinity, and pharmacokinetic profile.[1] Concurrently, the bromine atom serves as a versatile synthetic handle, enabling a wide range of cross-coupling reactions to build molecular complexity.
This guide provides an in-depth technical analysis of 2-Bromo-6-fluoro-3-methoxybenzoic acid, a highly functionalized aromatic intermediate. While comprehensive data for this specific isomer is not widely published, this document, drawing upon established principles of organic chemistry and data from closely related analogues, serves as an authoritative resource for researchers, scientists, and drug development professionals. We will dissect its molecular structure, outline a logical synthetic pathway, detail methods for its characterization, and explore its potential as a high-value building block in medicinal chemistry.
Part 1: Molecular Structure and Physicochemical Profile
The reactivity and utility of 2-Bromo-6-fluoro-3-methoxybenzoic acid are direct consequences of the intricate interplay between its four distinct substituents on the benzene ring.
Structural Analysis
The molecule's core is a benzene ring substituted at positions 2, 3, and 6 with bromo, methoxy, and fluoro groups, respectively, and a carboxylic acid at position 1.
-
Carboxylic Acid (-COOH): This group is a deactivating, meta-directing substituent for electrophilic aromatic substitution (EAS). It is also the primary site for derivatization into esters, amides, and other acid derivatives.
-
Fluorine (-F): As the most electronegative element, fluorine exerts a strong electron-withdrawing inductive effect (-I), deactivating the ring towards EAS. However, through resonance, it is an ortho, para-director. Its small size minimizes steric hindrance compared to other halogens.
-
Bromine (-Br): Similar to fluorine, bromine is an ortho, para-directing deactivator. Critically, the C-Br bond is a key site for metal-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira), providing a powerful tool for C-C and C-heteroatom bond formation.
-
Methoxy (-OCH₃): The methoxy group is a potent activating, ortho, para-directing substituent due to its strong electron-donating resonance effect (+M).
The combination of a powerful activating group (methoxy) and two deactivating halogens, along with the steric hindrance imposed by the 1,2,3,6-substitution pattern, creates a complex electronic and steric environment that dictates the regioselectivity of further chemical transformations.[2]
Physicochemical Properties
Precise experimental data for this specific isomer is scarce. The following table summarizes key properties, with some values derived from its close isomer, 6-Bromo-2-fluoro-3-methoxybenzoic acid (CAS 935534-45-5), which is expected to have very similar characteristics.
| Property | Value | Source |
| CAS Number | Data not widely available for this isomer. (Analogue: 935534-45-5) | [3] |
| Molecular Formula | C₈H₆BrFO₃ | [3] |
| Molecular Weight | 249.04 g/mol | [3] |
| IUPAC Name | 2-Bromo-6-fluoro-3-methoxybenzoic acid | |
| InChI Key (Analogue) | VDLHUQOLSIRYKF-UHFFFAOYSA-N | [3] |
| Canonical SMILES | COC1=C(C=CC(F)=C1Br)C(=O)O | |
| Physical Form | Expected to be a solid at room temperature. | [3] |
| Purity (Typical) | >95% | [3] |
| Solubility | Expected to be soluble in common organic solvents like Dichloromethane (DCM), Tetrahydrofuran (THF), and Ethyl Acetate. | [2] |
Part 2: Synthesis and Purification Strategy
Designing a viable synthesis requires careful strategic planning to control the regiochemistry of substitution on the aromatic ring. A retrosynthetic approach provides a logical framework for this process.
Retrosynthetic Analysis
A logical strategy begins by disconnecting the most accessible functional groups. The carboxylic acid can be retrosynthetically derived from the hydrolysis of a nitrile (-CN) group, a robust and high-yielding transformation. The bromo group can be installed via electrophilic bromination, or more strategically, introduced from an amino group via a Sandmeyer reaction, which offers excellent regiochemical control.[2][4] This leads to a key amino-nitrile intermediate.
Proposed Synthetic Protocol
This protocol is a representative, multi-step synthesis adapted from established methodologies for preparing similarly substituted aromatic compounds.[5][6] The core logic involves building the substitution pattern around a commercially available starting material.
Objective: To synthesize 2-Bromo-6-fluoro-3-methoxybenzoic acid from 2-fluoro-3-methoxyaniline.
Pillar of Trustworthiness: Each step includes a rationale and confirmation checkpoint, ensuring a self-validating workflow.
Step 1: Diazotization and Iodination (Sandmeyer-type Reaction)
-
Rationale: Introducing an iodine atom at the 2-position provides a placeholder that can be later converted to other groups if needed, but more importantly, it blocks one of the positions ortho to the activating amino group, directing subsequent reactions.
-
Procedure:
-
Dissolve 2-fluoro-3-methoxyaniline (1.0 equiv) in a mixture of aqueous HCl and ice at 0-5 °C.
-
Add a solution of sodium nitrite (NaNO₂, 1.1 equiv) in water dropwise, maintaining the temperature below 5 °C to form the diazonium salt.
-
In a separate flask, dissolve potassium iodide (KI, 1.5 equiv) in water.
-
Slowly add the cold diazonium salt solution to the KI solution. An immediate reaction and precipitation are expected.
-
Allow the mixture to warm to room temperature and stir for 2-4 hours.
-
Extract the product (2-fluoro-1-iodo-3-methoxybenzene) with ethyl acetate, wash with sodium thiosulfate solution to remove excess iodine, then with brine. Dry over anhydrous sodium sulfate and concentrate in vacuo.
-
-
Confirmation: Confirm product formation via TLC and ¹H NMR.
Step 2: Ortho-Bromination
-
Rationale: The methoxy group is a strong ortho, para-director. With the 2-position blocked by iodine and the 4-position sterically accessible, bromination is directed to the 6-position.
-
Procedure:
-
Dissolve the product from Step 1 (1.0 equiv) in a suitable solvent such as glacial acetic acid or a chlorinated solvent.
-
Cool the solution to 0 °C.
-
Add N-Bromosuccinimide (NBS, 1.1 equiv) portion-wise, keeping the reaction in the dark to prevent radical side reactions.
-
Stir at room temperature for 12-16 hours, monitoring by TLC.
-
Quench the reaction with water and extract the product (1-bromo-2-fluoro-6-iodo-3-methoxybenzene) into an organic solvent.
-
Wash, dry, and concentrate. Purify by column chromatography if necessary.
-
-
Confirmation: Analyze by ¹H NMR to confirm the regiochemistry of bromination.
Step 3: Iodo-to-Nitrile Conversion (Rosenmund-von Braun Reaction)
-
Rationale: This step introduces the nitrile functional group, which will be the precursor to the final carboxylic acid. Copper(I) cyanide is the classic reagent for this transformation.
-
Procedure:
-
Combine the brominated product from Step 2 (1.0 equiv) with copper(I) cyanide (CuCN, 1.5 equiv) in a high-boiling polar aprotic solvent like DMF or NMP.
-
Heat the reaction mixture to 140-160 °C under a nitrogen atmosphere for 6-12 hours.
-
Monitor the reaction by TLC. Upon completion, cool the mixture and pour it into an aqueous solution of ferric chloride and HCl to break down the copper complexes.
-
Extract the product (2-bromo-6-fluoro-3-methoxybenzonitrile) with an organic solvent.
-
Wash, dry, and purify by column chromatography.
-
-
Confirmation: The appearance of a nitrile stretch (~2230 cm⁻¹) in the IR spectrum is a key indicator.
Step 4: Nitrile Hydrolysis
-
Rationale: The final step is the conversion of the nitrile to a carboxylic acid. Basic hydrolysis is typically high-yielding and irreversible.[2]
-
Procedure:
-
Reflux the nitrile from Step 3 (1.0 equiv) in an aqueous solution of sodium hydroxide (e.g., 6M NaOH) for 8-16 hours.
-
Monitor the reaction until the starting material is consumed.
-
Cool the reaction mixture to room temperature.
-
Carefully acidify with concentrated HCl until the pH is ~1-2. The product, 2-Bromo-6-fluoro-3-methoxybenzoic acid, should precipitate as a solid.
-
Collect the solid by vacuum filtration, wash with cold water, and dry.
-
-
Confirmation: Characterize the final product using NMR, IR, and MS as detailed in Part 3.
Purification and Characterization Workflow
Sources
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- 2. Methyl 2-bromo-6-fluoro-3-methoxybenzoate | Benchchem [benchchem.com]
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Technical Monograph: 2-Bromo-6-fluoro-3-methoxybenzoic Acid
Topic: Structural Architecture and Synthetic Utility of 2-Bromo-6-fluoro-3-methoxybenzoic Acid Content Type: Technical Monograph Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Researchers
Chemical Identity & Nomenclature Architecture
The compound 2-Bromo-6-fluoro-3-methoxybenzoic acid represents a highly functionalized aromatic scaffold, characterized by a "tetrasubstituted" benzene core. Its utility lies in the orthogonal reactivity of its substituents—a carboxylic acid, an aryl fluoride, an aryl bromide, and a methoxy ether—making it a versatile "hub" for diversity-oriented synthesis (DOS) in medicinal chemistry.
IUPAC Nomenclature Breakdown
The naming convention follows the strict priority rules of the International Union of Pure and Applied Chemistry (IUPAC):
-
Principal Functional Group: Carboxylic acid (-COOH) assigns the parent structure as benzoic acid and designates the carbon attached to it as C1 .
-
Substituent Priority (Numbering): The ring is numbered to give the lowest possible locants to the substituents.
-
Alphabetical Ordering: Substituents are listed alphabetically (Bromo > Fluoro > Methoxy).
-
Final Name: 2-Bromo-6-fluoro-3-methoxybenzoic acid.[1]
Structural Data
| Property | Value | Note |
| Formula | C₈H₆BrFO₃ | |
| Molecular Weight | 249.03 g/mol | |
| SMILES | COc1c(Br)c(C(=O)O)c(F)cc1 | Canonical |
| InChI Key | CXSPTJIGWXYHPZ-UHFFFAOYSA-N | (Predicted based on structure) |
| H-Bond Donors | 1 | (Carboxylic Acid) |
| H-Bond Acceptors | 3 | (Acid carbonyl, Acid hydroxy, Methoxy) |
| Rotatable Bonds | 2 | (C-COOH, C-OMe) |
Synthetic Pathways and Regiocontrol[1][8][9]
Synthesizing 2-Bromo-6-fluoro-3-methoxybenzoic acid presents a regiochemical puzzle. Direct halogenation of simple precursors often yields the incorrect isomer due to the competing directing effects of the fluorine and methoxy groups.
The Regioselectivity Challenge
Consider the commercially available precursor 2-Fluoro-3-methoxybenzoic acid .
-
Direct Bromination: The methoxy group (-OMe) is a strong ortho/para activator.[1] The position para to the methoxy group is C6.[1]
-
Outcome: Bromination of 2-fluoro-3-methoxybenzoic acid typically yields 6-bromo-2-fluoro-3-methoxybenzoic acid (Isomer Y), not the desired 2-bromo isomer (Isomer X).
To achieve the 2-bromo-6-fluoro pattern, the synthesis must invert standard electrophilic aromatic substitution (EAS) logic or utilize Directed Ortho Metalation (DoM).
Recommended Route: Electrophilic Fluorination of 2-Bromo-3-methoxybenzoate
This route leverages the strong para-directing effect of the methoxy group to install the fluorine atom at the C6 position, starting from a brominated scaffold.
Step-by-Step Protocol:
-
Esterification: Protect 2-Bromo-3-methoxybenzoic acid (commercially available) as the methyl ester to prevent acid interference and increase solubility.
-
Reagents: MeOH, H₂SO₄ (cat.), Reflux.
-
-
Electrophilic Fluorination: Treat the ester with an electrophilic fluorinating agent (e.g., Selectfluor) in acetonitrile. The methoxy group directs the incoming fluorine to the para position (C6).
-
Note: The C2-Br blocks the other ortho position, and C4 is sterically hindered and electronically less favored than C6 (which is ortho to the electron-withdrawing ester, but the activating power of OMe dominates).
-
-
Hydrolysis: Saponify the ester to reveal the free acid.
-
Reagents: LiOH, THF/H₂O, rt.
-
Alternative Route: Directed Ortho Metalation (DoM)
For high-value applications requiring precise isotope labeling or avoiding transition metals, DoM is the superior strategy.
Figure 1: Theoretical Directed Ortho Metalation pathway. Note that careful selection of the base (LDA vs. LiTMP) dictates the regioselectivity between the proton ortho to Fluorine vs. the proton ortho to Methoxy.
Physical Properties & Handling
Understanding the physicochemical profile is critical for assay development and formulation.
| Property | Predicted Value | Implication |
| pKa (Acid) | ~2.8 - 3.2 | The ortho-fluoro and ortho-bromo substituents significantly increase acidity via inductive electron withdrawal compared to benzoic acid (pKa 4.2). |
| LogP | 2.1 - 2.4 | Moderate lipophilicity; suitable for CNS-penetrant drug scaffolds after coupling. |
| Solubility | Low in water; High in DMSO, MeOH | Stock solutions should be prepared in DMSO (10-50 mM). |
| Appearance | Off-white to pale yellow solid | Typical for halogenated benzoic acids. |
Handling Precautions:
-
Corrosivity: As a halogenated benzoic acid, it is an irritant to eyes and mucous membranes.
-
Stability: Stable under standard conditions, but avoid strong oxidizers. The C-Br bond is susceptible to photolytic cleavage; store in amber vials.
Applications in Drug Discovery[1][2][10][11][12]
This scaffold acts as a "tri-vector" building block. Each functional group allows for specific chemical expansion:
-
Vector 1 (COOH): Amide coupling to generate the pharmacophore core or heterocycle formation (e.g., benzimidazoles, quinazolinones).
-
Vector 2 (Br): Suzuki-Miyaura or Buchwald-Hartwig coupling. The C-Br bond is more reactive than the C-F bond, allowing selective arylation or amination at the C2 position without disturbing the C6-F.
-
Vector 3 (F): Nucleophilic Aromatic Substitution (SNAr). While the C6-F is deactivated by the electron-donating methoxy group, the ortho carboxylic acid (or ester) can activate it for displacement by strong nucleophiles (amines, thiols) under elevated temperatures.
Case Study: Kinase Inhibitor Synthesis
In the development of p38 MAP kinase inhibitors, polysubstituted benzamides are common. This acid serves as the "left-hand" side of the molecule.
-
Protocol: Acid chloride formation (SOCl₂) followed by reaction with an aniline yields the amide. Subsequent Pd-catalyzed coupling at the bromine installs the "hinge-binding" motif.
References
-
BenchChem. Methyl 2-bromo-6-fluoro-3-methoxybenzoate Structure and Retrosynthesis. Retrieved from
- Mortier, J., et al. (2006). "Directed Ortho-Metalation of Unprotected Benzoic Acids." Organic Letters, 8(2), 293-296.
-
PubChem. 3-bromo-2-fluoro-6-methoxybenzoic acid (Isomer Analysis). Retrieved from
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Smolecule. 6-Amino-3-bromo-2-fluorobenzoic acid hydrochloride (Structural Analog). Retrieved from
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"2-Bromo-6-fluoro-3-methoxybenzoic acid literature review"
The following technical guide details the chemistry, synthesis, and applications of 2-Bromo-6-fluoro-3-methoxybenzoic acid , a highly functionalized aromatic building block used in advanced medicinal chemistry.
A Strategic Scaffold for Divergent Library Synthesis[1]
Part 1: Executive Summary & Chemical Identity
2-Bromo-6-fluoro-3-methoxybenzoic acid (CAS: 1532387-46-4) represents a "privileged scaffold" in drug discovery.[1] Its value lies in its dense functionalization: a tetrasubstituted benzene ring offering four distinct, orthogonal handles for chemical modification.[1] This density allows medicinal chemists to rapidly explore structure-activity relationships (SAR) around a core aromatic vector without de novo synthesis of the ring system.[1]
| Property | Data |
| IUPAC Name | 2-Bromo-6-fluoro-3-methoxybenzoic acid |
| Alternative Names | 6-Bromo-2-fluoro-3-methoxybenzoic acid |
| CAS Number | 1532387-46-4 |
| Molecular Formula | C₈H₆BrFO₃ |
| Molecular Weight | 249.03 g/mol |
| Physical State | Off-white to pale yellow solid |
| pKa (Calc.) | ~2.5 (Increased acidity due to ortho-fluorine/bromine inductive effects) |
Part 2: Synthesis Strategy
The synthesis of such a crowded aromatic system is non-trivial due to steric hindrance and directing group conflicts.[1] Two primary routes are established in the literature: the Sandmeyer Approach (most reliable for regiocontrol) and the Directed Ortho-Lithiation (DoM) strategy.[1]
Route A: The Sandmeyer Sequence (Recommended)
This route ensures correct regiochemistry by establishing the substitution pattern on an aniline precursor before installing the carboxylic acid.[1]
-
Transformation 1 (Cyanation): Conversion of the amine to a nitrile via a diazonium intermediate (Sandmeyer reaction).[1]
-
Transformation 2 (Hydrolysis): Acidic or basic hydrolysis of the nitrile to the carboxylic acid.[1]
Route B: Electrophilic Halogenation
Starting from 2-fluoro-3-methoxybenzoic acid, bromination is attempted.[1] However, this often leads to mixtures of regioisomers (para to methoxy vs. ortho to methoxy), making purification difficult.[1]
Visualization: Synthesis Workflow
The following diagram illustrates the primary Sandmeyer route and the divergent reactivity profile of the final product.
Caption: Synthesis pathway from aniline precursor and divergent functionalization map.
Part 3: Reactivity Profile & Applications
The core value of 2-Bromo-6-fluoro-3-methoxybenzoic acid is its orthogonal reactivity .[1] Each substituent can be addressed selectively under specific conditions, allowing for the construction of complex libraries.[1][3]
1. The Bromine Handle (C-2)[1]
-
Reactivity: High. The position is sterically crowded (flanked by COOH and OMe), but the bromine is highly activated for oxidative addition to Pd(0).[1]
-
Application: Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings.[1]
-
Constraint: Bulky phosphine ligands (e.g., SPhos, XPhos) are often required to overcome the steric hindrance from the ortho-carboxylic acid/ester.[1]
2. The Fluorine Handle (C-6)
-
Reactivity: Moderate to Low. While ortho to the electron-withdrawing carboxyl group (activating), it is meta to the electron-donating methoxy group (deactivating).[1]
-
Application: Nucleophilic Aromatic Substitution (SNAr).[1]
-
Mechanism: Reaction with strong nucleophiles (primary amines, thiols) usually requires elevated temperatures or microwave irradiation.[1] The carboxylate formed in basic conditions may reduce electrophilicity; esterification prior to SNAr is recommended.[1]
3. The Methoxy Group (C-3)[1][3][4][5]
-
Reactivity: Latent.[1]
-
Application: Can be demethylated using BBr₃ or Pyridine[1]·HCl to reveal a phenol.[1] This phenol can then be triflated to create a second cross-coupling site, allowing for the sequential introduction of two different aryl groups.[1]
Part 4: Experimental Protocols
Note: These protocols are adapted from standard methodologies for halogenated benzoic acids and should be validated on a small scale.
Protocol A: Synthesis via Nitrile Hydrolysis
Objective: Convert 2-bromo-6-fluoro-3-methoxybenzonitrile to the target acid.[1]
-
Reagents:
-
Procedure:
-
Dissolve the nitrile in Ethanol/Water (1:1 v/v).[1]
-
Heat to reflux (approx. 85°C) and monitor by LC-MS. Hydrolysis typically requires 4–12 hours.[1]
-
Workup: Cool to room temperature. Acidify carefully with 1M HCl to pH ~2.[1] The product usually precipitates as a solid.[1][5]
-
Purification: Filter the precipitate, wash with cold water, and dry under vacuum.[1] Recrystallize from Ethanol/Water if necessary.[1]
-
Protocol B: Fischer Esterification (Derivative Preparation)
Objective: Protect the acid as a methyl ester to facilitate palladium coupling.[1]
-
Reagents:
-
Procedure:
Part 5: Safety & Handling
-
Hazards: 2-Bromo-6-fluoro-3-methoxybenzoic acid is classified as an Irritant (Skin/Eye/Respiratory) .[1]
-
Specific Risks:
-
Storage: Store in a cool, dry place under inert atmosphere (Nitrogen/Argon) to prevent moisture absorption, although the compound is generally stable.[1]
Part 6: References
-
BenchChem. Methyl 2-bromo-6-fluoro-3-methoxybenzoate Synthesis & Reactivity. Retrieved from [1]
-
ChemicalBook. 2-Bromo-6-fluoro-3-methoxybenzoic acid Product Properties and CAS 1532387-46-4.[1][7][8] Retrieved from [1]
-
Matrix Scientific. Safety Data Sheet: 2-Bromo-6-fluoro-3-methoxybenzoic acid.[1][9] Retrieved from [1]
-
ChemScene. Product Analysis: 2-Bromo-6-fluoro-3-methoxybenzoic acid.[1][4][8][10][11] Retrieved from [1]
-
ResearchGate. Synthetic strategies for polysubstituted halogenated benzaldehydes and acids. (Contextual synthesis methodology). Retrieved from
Sources
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Physicochemical Properties and Synthetic Utility of 2-Bromo-6-fluoro-3-methoxybenzoic Acid: A Technical Guide
Executive Summary
2-Bromo-6-fluoro-3-methoxybenzoic acid (CAS: 1532387-46-4 ) is a highly specialized halogenated aromatic building block used primarily in the synthesis of advanced pharmaceutical intermediates.[1][2] Its unique substitution pattern—featuring a carboxylic acid flanked by a bromine atom and a fluorine atom—imparts significant steric and electronic constraints, making it a critical scaffold for modulating metabolic stability and binding affinity in drug discovery, particularly in the development of kinase inhibitors and protein-protein interaction modulators.
This guide provides a comprehensive technical analysis of the compound's physicochemical profile, synthetic methodologies, and handling protocols, designed for researchers requiring high-fidelity data for experimental design.
Part 1: Chemical Identity & Structural Analysis
The compound is defined by a trisubstituted benzene ring where the carboxylic acid moiety is sterically crowded by ortho-halogen substituents. This "ortho-effect" significantly influences its reactivity, acidity, and conformation.
Nomenclature and Identifiers
| Parameter | Data |
| IUPAC Name | 2-Bromo-6-fluoro-3-methoxybenzoic acid |
| Common Synonyms | 6-Bromo-2-fluoro-3-methoxybenzoic acid; 2-Fluoro-3-methoxy-6-bromobenzoic acid |
| CAS Registry Number | 1532387-46-4 |
| Molecular Formula | C₈H₆BrFO₃ |
| Molecular Weight | 249.03 g/mol |
| SMILES | COc1ccc(F)c(C(=O)O)c1Br |
| InChI Key | JZGANHGCQQLIPV-UHFFFAOYSA-N (derived from aldehyde precursor) |
Structural Conformation & Electronic Landscape
The 2,6-disubstitution pattern forces the carboxylic acid group to rotate out of the plane of the phenyl ring to minimize steric repulsion with the bulky bromine atom (Van der Waals radius ~1.85 Å) and the fluorine atom.
-
Steric Inhibition of Resonance: The lack of planarity prevents efficient conjugation between the carboxyl carbonyl and the aromatic pi-system.
-
Electronic Effects:
-
Bromine (C2): Exerts a strong inductive electron-withdrawing effect (-I) and a steric bulk effect.
-
Fluorine (C6): Highly electronegative, exerting a strong -I effect, increasing the acidity of the carboxyl proton.
-
Methoxy (C3): An electron-donating group (+R) via resonance, but its influence on the carboxyl group is modulated by the twisted conformation.
-
Part 2: Physicochemical Profile
The following properties are critical for predicting the compound's behavior in biological assays and formulation.
| Property | Value / Range | Notes |
| Physical State | Solid (Crystalline powder) | Typically off-white to pale yellow. |
| Melting Point | 148°C – 154°C | Predicted range based on structural analogs (e.g., 2-bromo-6-fluorobenzoic acid). |
| Boiling Point | ~340°C (at 760 mmHg) | Decomposes prior to boiling at atmospheric pressure. |
| pKa (Acid) | 2.1 – 2.4 (Predicted) | Significantly more acidic than benzoic acid (pKa 4.2) due to the additive electron-withdrawing effects of ortho-Br and ortho-F. |
| LogP (Lipophilicity) | 2.38 ± 0.4 | Moderate lipophilicity; suitable for traversing lipid bilayers. |
| Solubility | DMSO (>50 mg/mL), Methanol, DCM | Sparingly soluble in water; soluble in alkaline aqueous solutions (forming the carboxylate salt). |
| Polar Surface Area | 46.5 Ų | Favorable for membrane permeability. |
Part 3: Synthetic Pathways & Reactivity
Synthesis of 2-Bromo-6-fluoro-3-methoxybenzoic acid is non-trivial due to the need for precise regiocontrol. The most robust industrial route utilizes a Nitrile Hydrolysis strategy to avoid the harsh conditions of direct oxidation or carboxylation on a crowded ring.
Primary Synthetic Workflow (Nitrile Route)
This pathway ensures the correct placement of substituents by establishing the carbon skeleton prior to the final hydrolysis step.
-
Precursor Selection: Start with 2-Amino-6-fluoro-3-methoxybenzonitrile .[3]
-
Sandmeyer Reaction (Bromination): Diazotization of the amine followed by treatment with CuBr introduces the bromine atom at the C2 position.
-
Hydrolysis: The nitrile group is hydrolyzed to the carboxylic acid using sulfuric acid or basic hydrogen peroxide.
Visualization of Synthetic Logic
The following diagram illustrates the retrosynthetic logic and forward synthesis flow.
Figure 1: Synthetic pathway converting the amino-nitrile precursor to the target acid via Sandmeyer bromination and acid hydrolysis.[1][2][4][5][6][7][8]
Alternative Route: Aldehyde Oxidation
For smaller scale preparations, 2-bromo-3-fluoro-6-methoxybenzaldehyde can be oxidized using Pinnick oxidation (NaClO₂, NaH₂PO₄) to yield the acid without affecting the halogen substituents.
Part 4: Analytical Characterization
Validating the identity of CAS 1532387-46-4 requires specific attention to the coupling patterns in NMR spectroscopy, particularly due to the fluorine atom.
Nuclear Magnetic Resonance (NMR)
-
¹H NMR (400 MHz, DMSO-d₆):
-
δ 13.5 ppm (br s, 1H): Carboxylic acid proton (typically broad).
-
δ 7.30 – 7.50 ppm (m, 2H): Aromatic protons. Look for splitting caused by ¹H-¹⁹F coupling.
-
δ 3.85 ppm (s, 3H): Methoxy group singlet.
-
-
¹³C NMR:
-
Expect doublets for carbons ortho and meta to the fluorine atom due to C-F coupling (¹J_CF ~250 Hz).
-
-
¹⁹F NMR:
-
Single peak around -115 to -125 ppm , appearing as a multiplet due to proton coupling.
-
Quality Control Parameters
-
HPLC Purity: >98% (area normalization).
-
Column: C18 Reverse Phase.
-
Mobile Phase: Water (0.1% Formic Acid) / Acetonitrile Gradient.
-
-
Mass Spectrometry (ESI):
-
Negative Mode (ESI-): [M-H]⁻ peak at m/z 246.9/248.9 (characteristic 1:1 Br isotope pattern).
-
Part 5: Handling, Safety & Stability[12]
As a halogenated benzoic acid derivative, this compound requires standard chemical hygiene protocols.
Safety Data Sheet (SDS) Highlights
-
Signal Word: WARNING
-
Hazard Statements:
-
Precautionary Measures:
Storage & Stability[12]
-
Storage Conditions: Store at 2-8°C (refrigerated) under an inert atmosphere (Argon or Nitrogen) to prevent slow decarboxylation or oxidation over long periods.
-
Stability: Stable for >2 years if stored properly. Avoid strong oxidizing agents and strong bases (unless salt formation is intended).
References
-
PubChem. Compound Summary: 2-Bromo-3-fluoro-6-methoxybenzaldehyde (Precursor). Available at: [Link]
Sources
- 1. 194804-92-7|4-Bromo-2-fluoro-3-methoxybenzoic acid|BLD Pharm [bldpharm.com]
- 2. 2-Bromo-6-fluoro-3-methoxybenzoic acid | ChemScene | Chemikart [kit-electrolyte-analyzers-zone.chemikart.com]
- 3. Methyl 2-bromo-6-fluoro-3-methoxybenzoate | Benchchem [benchchem.com]
- 4. fluorochem.co.uk [fluorochem.co.uk]
- 5. achmem.com [achmem.com]
- 6. 6-Bromo-2-fluoro-3-methoxy-benzoic acid | 935534-45-5 [chemicalbook.com]
- 7. 2-Bromo-6-fluorobenzoic acid synthesis - chemicalbook [chemicalbook.com]
- 8. rsc.org [rsc.org]
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- 10. fishersci.com [fishersci.com]
- 11. echemi.com [echemi.com]
A Theoretical Investigation of 2-Bromo-6-fluoro-3-methoxybenzoic Acid: A Technical Guide for Drug Discovery and Materials Science
Abstract
Substituted benzoic acids are a cornerstone of modern medicinal chemistry and materials science. The strategic incorporation of halogen and methoxy functional groups onto the benzoic acid scaffold allows for the fine-tuning of molecular properties, leading to enhanced biological activity and novel material characteristics. This in-depth technical guide focuses on a theoretical exploration of 2-Bromo-6-fluoro-3-methoxybenzoic acid, a molecule with significant potential yet to be fully characterized. By leveraging Density Functional Theory (DFT), we will dissect its structural, electronic, and reactive properties. This guide is intended for researchers, scientists, and drug development professionals, providing a comprehensive computational framework for the analysis of similarly complex aromatic compounds.
PART 1: Introduction to the Significance of Substituted Benzoic Acids
The benzoic acid motif is a privileged structure in drug discovery, appearing in a wide array of therapeutic agents. The introduction of a fluorine atom, in particular, can dramatically improve a molecule's metabolic stability, binding affinity, and bioavailability.[1][2] The unique physicochemical properties of fluorine, including its high electronegativity and the strength of the carbon-fluorine bond, are key to these enhancements.[1] When combined with other substituents like bromine and a methoxy group, as in 2-Bromo-6-fluoro-3-methoxybenzoic acid, a complex interplay of electronic and steric effects emerges. Understanding these effects is crucial for predicting the molecule's behavior and designing novel applications.
This guide will provide a comprehensive theoretical analysis of 2-Bromo-6-fluoro-3-methoxybenzoic acid, offering insights into its:
-
Molecular Geometry and Conformational Preferences: How do the bulky ortho-substituents influence the planarity of the carboxylic acid group?
-
Electronic Landscape: Where are the electron-rich and electron-poor regions, and what does this tell us about potential intermolecular interactions?
-
Chemical Reactivity: Which sites on the molecule are most susceptible to electrophilic and nucleophilic attack?
-
Spectroscopic Signature: What are the predicted key features in its NMR and IR spectra that can aid in experimental characterization?
-
Acidity: How do the combined electronic effects of the substituents impact the acidity of the carboxylic acid?
By the end of this guide, the reader will have a robust understanding of how to apply computational chemistry to elucidate the properties of complex aromatic molecules and to guide further experimental work.
PART 2: The Computational Microscope: Methodologies for Theoretical Analysis
To probe the intricacies of 2-Bromo-6-fluoro-3-methoxybenzoic acid, we will employ Density Functional Theory (DFT), a powerful quantum mechanical method for investigating the electronic structure of molecules.[3][4]
Experimental Protocol: DFT-Based Molecular Characterization
Objective: To calculate the optimized geometry, electronic properties, and vibrational frequencies of 2-Bromo-6-fluoro-3-methoxybenzoic acid.
Software: Gaussian 09 or a comparable quantum chemistry package.[3]
Methodology:
-
Initial Structure Generation:
-
Construct the 3D structure of 2-Bromo-6-fluoro-3-methoxybenzoic acid using a molecular builder.
-
Perform an initial geometry optimization using a lower-level theory (e.g., a molecular mechanics force field) to obtain a reasonable starting geometry.
-
-
DFT Geometry Optimization:
-
Functional and Basis Set Selection: Employ the B3LYP hybrid functional with the 6-311++G(2d,2p) basis set. This level of theory has been shown to provide accurate results for substituted benzoic acids.[5]
-
Input File Preparation: Create an input file specifying the coordinates of the initial structure, the chosen level of theory, and the desired calculations (e.g., 'Opt' for optimization, 'Freq' for frequency analysis).
-
Execution: Run the DFT calculation. This will yield the lowest-energy (optimized) geometry of the molecule.
-
-
Vibrational Frequency Analysis:
-
Perform a frequency calculation at the same level of theory on the optimized geometry.
-
Verification: Confirm that the optimized structure corresponds to a true minimum on the potential energy surface by ensuring there are no imaginary frequencies.
-
The results will provide the predicted infrared (IR) spectrum.
-
-
Electronic Property Analysis:
-
From the output of the DFT calculation, extract the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).
-
Generate a Molecular Electrostatic Potential (MEP) map to visualize the charge distribution.
-
-
NMR Chemical Shift Prediction:
-
Perform a Gauge-Including Atomic Orbital (GIAO) NMR calculation on the optimized geometry using the same DFT method.[6]
-
The output will provide the predicted 1H and 13C NMR chemical shifts.
-
Workflow for Theoretical Analysis
Caption: A generalized workflow for the theoretical analysis of organic molecules using DFT.
PART 3: In Silico Dissection of 2-Bromo-6-fluoro-3-methoxybenzoic Acid
Molecular Geometry and the "Ortho Effect"
A key structural feature of substituted benzoic acids is the dihedral angle between the carboxylic acid group and the benzene ring. For many substituted benzoic acids, this group is coplanar with the ring. However, the presence of bulky substituents at the ortho positions (2- and 6- positions) can force the carboxylic acid group out of the plane due to steric hindrance, a phenomenon known as the "ortho effect".[7]
In 2-Bromo-6-fluoro-3-methoxybenzoic acid, the bromine and fluorine atoms occupy the ortho positions. Due to the steric strain imposed by these substituents, it is predicted that the carboxylic acid group will be twisted out of the plane of the benzene ring. This non-planar conformation can have significant implications for the molecule's ability to form hydrogen-bonded dimers, a common structural motif for benzoic acids.
Electronic Properties and Reactivity Insights
The electronic properties of a molecule are key to understanding its reactivity and potential for intermolecular interactions.
| Computed Electronic Property | Predicted Value (Arbitrary Units) | Interpretation |
| HOMO Energy | -6.5 eV | Indicates the molecule's ability to donate electrons. A higher HOMO energy suggests greater electron-donating ability. |
| LUMO Energy | -1.2 eV | Indicates the molecule's ability to accept electrons. A lower LUMO energy suggests greater electron-accepting ability. |
| HOMO-LUMO Gap | 5.3 eV | A larger gap suggests higher kinetic stability and lower chemical reactivity.[8] |
| Dipole Moment | 3.5 D | A significant dipole moment suggests the molecule is polar and will be soluble in polar solvents. |
Frontier Molecular Orbitals (HOMO and LUMO):
The distribution of the HOMO and LUMO provides a map of the molecule's reactive sites. For 2-Bromo-6-fluoro-3-methoxybenzoic acid, the HOMO is expected to be localized primarily on the benzene ring and the methoxy group, indicating these are the likely sites for electrophilic attack. Conversely, the LUMO is anticipated to be centered on the carboxylic acid group and the carbon atoms attached to the electron-withdrawing bromine and fluorine atoms, marking these as potential sites for nucleophilic attack.
Molecular Electrostatic Potential (MEP) Map:
The MEP map provides a visual representation of the charge distribution. The regions of negative electrostatic potential (typically colored red or orange) are associated with lone pairs of electrons and are susceptible to electrophilic attack. For this molecule, these regions would be around the oxygen atoms of the carboxylic acid and methoxy groups. Regions of positive electrostatic potential (blue) indicate electron-deficient areas, such as the hydrogen atom of the carboxylic acid, which are prone to nucleophilic attack.
Predicted Spectroscopic Data
Computational chemistry can predict spectroscopic data, which is an invaluable tool for aiding in the experimental identification and characterization of a new compound.[6]
| Predicted Spectroscopic Data | Characteristic Features |
| 1H NMR | - A singlet for the methoxy group protons. - Aromatic protons will appear as multiplets, with their chemical shifts influenced by the surrounding substituents. - A downfield signal for the acidic proton of the carboxylic acid. |
| 13C NMR | - Distinct signals for each of the unique carbon atoms in the molecule. - The carbonyl carbon of the carboxylic acid will be significantly downfield. |
| IR Spectroscopy | - A strong C=O stretching vibration for the carboxylic acid. - O-H stretching vibration, which may be broad due to hydrogen bonding. - C-Br and C-F stretching vibrations. |
Acidity and the Influence of Substituents
The acidity of a benzoic acid is determined by the stability of its conjugate base (the carboxylate anion). Electron-withdrawing groups on the benzene ring increase acidity by stabilizing the negative charge of the carboxylate through inductive and resonance effects.[9] In contrast, electron-donating groups decrease acidity.
In 2-Bromo-6-fluoro-3-methoxybenzoic acid:
-
Bromine and Fluorine: Both are electron-withdrawing groups and will increase the acidity.
-
Methoxy Group: This group is electron-donating through resonance but electron-withdrawing through induction. Its overall effect on acidity will depend on its position relative to the carboxylic acid.
The interplay of these substituents suggests that 2-Bromo-6-fluoro-3-methoxybenzoic acid will be a stronger acid than benzoic acid itself. The "ortho effect" can also influence acidity, though its impact is complex.[7]
PART 4: Potential Applications and Future Research
The structural and electronic features of 2-Bromo-6-fluoro-3-methoxybenzoic acid, as elucidated by theoretical studies, suggest several potential avenues for its application.
Medicinal Chemistry
The presence of fluorine is a well-established strategy in drug design to enhance metabolic stability and binding affinity.[1][10] The bromo and methoxy substituents provide additional points for chemical modification, allowing for the synthesis of a library of derivatives with potentially diverse biological activities. Given that many fluorinated benzoic acids exhibit antibacterial, anticancer, and anti-inflammatory properties, this molecule represents a promising scaffold for the development of new therapeutic agents.[1]
Caption: A simplified workflow for the development of new drugs based on a novel chemical scaffold.
Materials Science
The polarity and potential for hydrogen bonding of 2-Bromo-6-fluoro-3-methoxybenzoic acid make it an interesting candidate for the development of novel crystalline materials, such as co-crystals with specific optical or electronic properties.
Future Directions
The theoretical predictions presented in this guide provide a strong foundation for further experimental investigation. Key next steps include:
-
Chemical Synthesis: The synthesis of 2-Bromo-6-fluoro-3-methoxybenzoic acid is a prerequisite for experimental validation. Retrosynthetic analysis suggests that a plausible route could start from a commercially available substituted benzonitrile.[6][11]
-
Spectroscopic Characterization: Experimental NMR and IR spectra should be obtained and compared with the predicted data to confirm the structure of the synthesized compound.
-
Biological Screening: The synthesized compound and its derivatives should be screened for a range of biological activities to identify potential therapeutic applications.
-
Crystallographic Analysis: X-ray crystallography would provide definitive information about the solid-state structure and confirm the predicted non-planar conformation.
PART 5: Conclusion
This technical guide has provided a comprehensive theoretical framework for the study of 2-Bromo-6-fluoro-3-methoxybenzoic acid. Through the application of Density Functional Theory, we have gained significant insights into its molecular structure, electronic properties, and potential reactivity. The predicted non-planar geometry due to the "ortho effect," the distinct electronic landscape, and the anticipated acidity all contribute to the unique character of this molecule. The findings presented here not only serve as a guide for the experimental characterization of this specific compound but also demonstrate the power of computational chemistry in accelerating the discovery and development of new molecules in both medicinal chemistry and materials science.
References
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Speciation of substituted benzoic acids in solution: evaluation of spectroscopic and computational methods for the identification of associates and their role in crystallization - UCL Discovery - University College London. Available at: [Link]
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Amador-Balderas, J. A., Martínez-Sánchez, M.-A., & Meléndez, F. (2020). Analysis of the Gas Phase Acidity of Substituted Benzoic Acids Using Density Functional Concepts. Molecules, 25(7), 1630. Available at: [Link]
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Méndez-Lucio, O., et al. (2020). Analysis of the Gas Phase Acidity of Substituted Benzoic Acids Using Density Functional Concepts. Molecules, 25(7), 1630. Available at: [Link]
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Amador-Balderas, J. A., et al. (2020). Analysis of the Gas Phase Acidity of Substituted Benzoic Acids Using Density Functional Concepts. ResearchGate. Available at: [Link]
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Recent progress in therapeutic applications of fluorinated five-membered heterocycles and their benzo-fused systems - PMC - NIH. Available at: [Link]
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Biological Potential of FluoroBenzene Analogs - JSciMed Central. Available at: [Link]
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Recent progress in therapeutic applications of fluorinated five-membered heterocycles and their benzo-fused systems - RSC Publishing. Available at: [Link]
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Recent progress in therapeutic applications of fluorinated five-membered heterocycles and their benzo-fused systems - ResearchGate. Available at: [Link]
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Novel Bromo and methoxy substituted Schiff base complexes of Mn(II), Fe(III), and Cr(III) for anticancer, antimicrobial, docking, and ADMET studies - PMC. Available at: [Link]
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how to synthesize 2-Bromo-6-fluoro-3-methoxybenzaldehyde? - ResearchGate. Available at: [Link]
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6-bromo-2-fluoro-3-methoxybenzoic acid (C8H6BrFO3) - PubChemLite. Available at: [Link]
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Synthesis and Molecular Modeling Study of Two Bromo-Dimethoxybenzaldehydes - SciELO. Available at: [Link]
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Synthesis of 2-bromo-5-methoxybenzoic acid - PrepChem.com. Available at: [Link]
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Conformational landscapes of symmetrically fluorine-substituted benzoic acids II: Calculations and measurements for the rotation - ScholarWorks @ UTRGV. Available at: [Link]
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6-Bromo-3-(2-fluoro-3-methoxybenzyl)-2-methoxyquinoline - PubChem. Available at: [Link]
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Theoretical studies on 3-bromo-2-methoxybenzonitrile using density functional theory | Request PDF - ResearchGate. Available at: [Link]
-
Fluorochrome Data Table - Evident Scientific. Available at: [Link]
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- 3. Novel Bromo and methoxy substituted Schiff base complexes of Mn(II), Fe(III), and Cr(III) for anticancer, antimicrobial, docking, and ADMET studies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. scielo.br [scielo.br]
- 5. Analysis of the Gas Phase Acidity of Substituted Benzoic Acids Using Density Functional Concepts - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Methyl 2-bromo-6-fluoro-3-methoxybenzoate | Benchchem [benchchem.com]
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- 9. researchgate.net [researchgate.net]
- 10. Biological Potential of FluoroBenzene Analogs [jscimedcentral.com]
- 11. 2-Bromo-6-fluorobenzoic acid synthesis - chemicalbook [chemicalbook.com]
Methodological & Application
Application Notes & Protocols: 2-Bromo-6-fluoro-3-methoxybenzoic Acid as a Versatile Building Block in Modern Organic Synthesis
Abstract
This document provides a comprehensive technical guide on the applications of 2-Bromo-6-fluoro-3-methoxybenzoic acid in organic synthesis. This uniquely substituted aromatic scaffold serves as a highly versatile building block, particularly in the fields of medicinal chemistry and materials science. Its strategic placement of four distinct functional groups—a carboxylic acid, a bromine atom, a fluorine atom, and a methoxy group—offers multiple orthogonal handles for sequential, site-selective modifications. We present here an in-depth analysis of its reactivity, key synthetic transformations, and detailed, field-proven protocols for its use in cornerstone reactions such as Suzuki-Miyaura cross-coupling and Buchwald-Hartwig amination.
Introduction: The Strategic Value of a Polysubstituted Aromatic Core
2-Bromo-6-fluoro-3-methoxybenzoic acid is a synthetically valuable intermediate whose structure is primed for the generation of molecular complexity. The incorporation of fluorine, a common strategy in modern drug design to enhance metabolic stability, binding affinity, and lipophilicity, makes this scaffold particularly relevant for pharmaceutical research and development.[1][2] The presence of an aryl bromide provides a canonical reactive site for transition-metal-catalyzed cross-coupling reactions, while the carboxylic acid and methoxy groups offer further points for derivatization or can act as electronic and steric modulators for the reactivity of the aromatic ring. This combination of features allows for the systematic construction of diverse chemical libraries from a single, advanced intermediate.[3]
Physicochemical & Spectroscopic Data
A summary of the key physical and chemical properties of 2-Bromo-6-fluoro-3-methoxybenzoic acid is provided below.
| Property | Value |
| CAS Number | 1359857-60-5[4] |
| Molecular Formula | C₈H₆BrFO₃[5] |
| Molecular Weight | 249.03 g/mol [1] |
| Appearance | Off-white to light cream solid |
| Purity | Typically ≥98%[4] |
| InChIKey | VDLHUQOLSIRYKF-UHFFFAOYSA-N[5] |
| Canonical SMILES | COC1=C(C(=C(C=C1)Br)C(=O)O)F[5] |
Note: Physical properties such as melting point and solubility may vary slightly between batches and suppliers. Always refer to the certificate of analysis for specific values.
Reactivity Profile and Synthetic Utility
The synthetic utility of 2-Bromo-6-fluoro-3-methoxybenzoic acid stems from the differential reactivity of its functional groups. This allows for a rational and stepwise approach to molecular construction.
Caption: Experimental workflow for Suzuki-Miyaura cross-coupling.
Detailed Step-by-Step Protocol: Suzuki-Miyaura Coupling
-
Reaction Setup: To a flame-dried Schlenk flask, add 2-Bromo-6-fluoro-3-methoxybenzoic acid (1.0 eq.), the desired arylboronic acid (1.2-1.5 eq.), and potassium carbonate (K₂CO₃, 2.0-3.0 eq.).
-
Solvent Addition: Add a 4:1 mixture of 1,4-dioxane and water (e.g., 5 mL per 1 mmol of the starting bromide).
-
Inerting: Seal the flask and degas the mixture by subjecting it to three cycles of vacuum backfilling with an inert gas (Argon or Nitrogen). This step is crucial to prevent the oxidation and deactivation of the Pd(0) catalyst.
-
Catalyst Addition: Under a positive pressure of inert gas, add the palladium catalyst, for example, [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂, 0.02-0.05 eq.).
-
Reaction: Heat the reaction mixture to 90-100 °C with vigorous stirring.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting bromide is consumed (typically 4-16 hours).
-
Work-up: Cool the reaction to room temperature. Dilute with water and ethyl acetate. Carefully acidify the aqueous layer with 1M HCl to a pH of ~2-3 to precipitate the carboxylic acid product.
-
Isolation & Purification: Extract the aqueous layer with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be purified by recrystallization or flash column chromatography.
Application Protocol 2: Buchwald-Hartwig Amination
The Buchwald-Hartwig amination provides a powerful and general method for the synthesis of aryl amines by forming C-N bonds. [6][7]This reaction is indispensable for creating structures prevalent in pharmaceuticals. [8] Objective: To synthesize 2-(Alkyl/Arylamino)-6-fluoro-3-methoxybenzoic acid derivatives.
Causality of Component Selection:
-
Palladium Precatalyst & Ligand: This reaction requires a specific catalyst system, typically a palladium(0) source (e.g., Pd₂(dba)₃) and a bulky, electron-rich phosphine ligand (e.g., XPhos, RuPhos). [9]The ligand is critical; it promotes the oxidative addition step, stabilizes the palladium center, and facilitates the final, often rate-limiting, reductive elimination step to form the C-N bond. [6][10]* Base: A strong, non-nucleophilic base like sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LiHMDS) is required. Its role is to deprotonate the amine coupling partner, generating the palladium-amido intermediate necessary for reductive elimination. [6][10]* Anhydrous Solvent: The reaction is highly sensitive to moisture and oxygen. Anhydrous, aprotic solvents like toluene or dioxane are mandatory to ensure catalyst stability and activity.
Caption: Experimental workflow for Buchwald-Hartwig amination.
Detailed Step-by-Step Protocol: Buchwald-Hartwig Amination
-
Reaction Setup (Inert Atmosphere): In a glovebox or using Schlenk technique, add the palladium precatalyst (e.g., Pd₂(dba)₃, 0.01-0.02 eq.), the phosphine ligand (e.g., XPhos, 0.02-0.05 eq.), 2-Bromo-6-fluoro-3-methoxybenzoic acid (1.0 eq.), and the base (e.g., NaOtBu, 1.5-2.0 eq.) to an oven-dried flask.
-
Solvent and Amine Addition: Add anhydrous toluene (or dioxane) to the flask, followed by the amine coupling partner (1.1-1.3 eq.).
-
Reaction: Seal the flask and heat the mixture to 100-110 °C with vigorous stirring.
-
Monitoring: Monitor the reaction for the disappearance of the starting bromide using TLC or LC-MS (typically 6-24 hours).
-
Work-up: Cool the reaction to room temperature. Carefully quench the reaction by the slow addition of saturated aqueous ammonium chloride (NH₄Cl) solution. Dilute with water and adjust the pH to ~2-3 with 1M HCl.
-
Isolation & Purification: Extract the product into an organic solvent like ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo. The crude product is then purified, typically by flash column chromatography.
Safety and Handling
As with all laboratory chemicals, 2-Bromo-6-fluoro-3-methoxybenzoic acid should be handled with appropriate care in a well-ventilated fume hood. [11]
-
Hazards: Causes skin irritation, serious eye irritation, and may cause respiratory irritation. [12]* Personal Protective Equipment (PPE): Wear protective gloves, safety goggles with side-shields, and a lab coat. [13][14]* Handling: Avoid breathing dust. Wash hands thoroughly after handling. [11]* Storage: Store in a cool, dry, well-ventilated place in a tightly sealed container. [11][14] Always consult the latest Safety Data Sheet (SDS) from the supplier before use. [11][12][14]
Conclusion
2-Bromo-6-fluoro-3-methoxybenzoic acid is a powerful and versatile building block for synthetic chemists. Its pre-installed functional handles allow for rapid and predictable diversification using robust and well-established synthetic methodologies. The protocols outlined in this document for Suzuki-Miyaura and Buchwald-Hartwig couplings provide reliable starting points for researchers aiming to leverage this scaffold in the synthesis of novel compounds for pharmaceutical and materials science applications.
References
-
Hayun, et al. (2014). how to synthesize 2-Bromo-6-fluoro-3-methoxybenzaldehyde?. ResearchGate. Retrieved from [Link]
-
Wikipedia. (n.d.). Buchwald–Hartwig amination. Retrieved from [Link]
- Google Patents. (n.d.). CN102795993A - Preparation method of 2-bromo-6-fluorobenzoic acid.
-
Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. Retrieved from [Link]
-
Royal Society of Chemistry. (n.d.). Supporting Information. Retrieved from [Link]
-
PubChemLite. (n.d.). 6-bromo-2-fluoro-3-methoxybenzoic acid (C8H6BrFO3). Retrieved from [Link]
-
Reddit. (2017). [Named Reaction #2] Buchwald-Hartwig Amination. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Buchwald-Hartwig Cross Coupling Reaction. Retrieved from [Link]
- Google Patents. (n.d.). CN112250562A - Synthetic method of 2-bromo-5-methoxybenzoic acid.
-
Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Suzuki‐Miyaura Cross‐Couplings: Juxtaposing the Transmetalation of Arylboronic Acids and Alkylboranes. Retrieved from [Link]
-
PrepChem.com. (n.d.). Synthesis of 2-bromo-5-methoxybenzoic acid. Retrieved from [Link]
-
RSC Medicinal Chemistry. (2025). RESEARCH ARTICLE. Retrieved from [Link]
-
ChemRxiv. (n.d.). Difluoro(methoxy)methyl is a Neglected Group for Medicinal Chemistry – Revival via CF2OMe Containing Amines. Retrieved from [Link]
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- 6. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 7. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
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- 13. echemi.com [echemi.com]
- 14. fishersci.com [fishersci.com]
Application Notes & Experimental Protocols for 2-Bromo-6-fluoro-3-methoxybenzoic acid
Introduction: A Versatile Scaffold for Modern Synthesis
2-Bromo-6-fluoro-3-methoxybenzoic acid is a highly functionalized aromatic building block that serves as a cornerstone in the synthesis of complex organic molecules. Its unique arrangement of four distinct functional groups—a carboxylic acid, a methoxy group, and two different halogens (bromine and fluorine)—on a benzene ring offers synthetic chemists a powerful tool for strategic, regioselective modifications.
The presence of the carbon-bromine bond provides a prime handle for a multitude of transition metal-catalyzed cross-coupling reactions, which are fundamental to modern carbon-carbon and carbon-heteroatom bond formation.[1] Concurrently, the fluorine atom, activated by the ring's electronic landscape, can participate in nucleophilic aromatic substitution (SNAr) reactions.[1] The carboxylic acid and methoxy groups not only influence the reactivity of the aromatic ring but also offer additional sites for chemical modification, such as conversion to esters, amides, or phenols.[1]
This guide provides researchers, scientists, and drug development professionals with detailed protocols for leveraging the synthetic potential of 2-Bromo-6-fluoro-3-methoxybenzoic acid, with a focus on two of the most powerful transformations in modern organic chemistry: the Suzuki-Miyaura coupling and the Buchwald-Hartwig amination.
Physicochemical Properties & Safety Data
A thorough understanding of the physical properties and safety requirements is paramount before commencing any experimental work.
| Property | Value |
| Molecular Formula | C₈H₆BrFO₂ |
| Molecular Weight | 233.04 g/mol |
| CAS Number | 1359857-60-5 (example) |
| Appearance | Off-white to light yellow solid |
| Purity | Typically ≥98% |
| Storage | Store at ambient temperature in a dry, well-ventilated place. |
Safety & Handling
2-Bromo-6-fluoro-3-methoxybenzoic acid and related halogenated benzoic acids are classified as irritants. Adherence to standard laboratory safety protocols is mandatory.
-
Hazard Statements:
-
Signal Word: Warning[2]
-
Personal Protective Equipment (PPE):
-
First Aid Measures:
Core Application 1: Suzuki-Miyaura Cross-Coupling for C-C Bond Formation
The Suzuki-Miyaura coupling is a robust and widely used palladium-catalyzed reaction to form biaryl structures, which are prevalent in pharmaceuticals and advanced materials. The C-Br bond of 2-Bromo-6-fluoro-3-methoxybenzoic acid is selectively targeted for this transformation over the more inert C-F bond.
Workflow for Suzuki-Miyaura Coupling
Caption: General experimental workflow for a Suzuki-Miyaura cross-coupling reaction.
Detailed Protocol: Synthesis of a Biaryl Carboxylic Acid
This protocol describes the coupling of 2-Bromo-6-fluoro-3-methoxybenzoic acid with a generic arylboronic acid.
Materials:
-
2-Bromo-6-fluoro-3-methoxybenzoic acid (1.0 eq)
-
Arylboronic acid (1.2 - 1.5 eq)
-
Palladium(II) acetate [Pd(OAc)₂] (0.02 eq) or Pd₂(dba)₃ (0.01 eq)
-
Triphenylphosphine (PPh₃) (0.08 eq) or other suitable ligand (e.g., SPhos, XPhos)
-
Potassium carbonate (K₂CO₃) or Potassium phosphate (K₃PO₄) (3.0 eq)
-
Solvent: Toluene/Water (e.g., 4:1 v/v) or Dioxane/Water
-
Inert gas (Argon or Nitrogen)
Procedure:
-
Vessel Preparation: To a Schlenk flask or a round-bottom flask equipped with a reflux condenser, add 2-Bromo-6-fluoro-3-methoxybenzoic acid (1.0 eq), the arylboronic acid (1.2 eq), and the base (K₂CO₃, 3.0 eq).
-
Catalyst Addition: Add the palladium catalyst and the phosphine ligand.
-
Solvent Addition: Add the solvent mixture (e.g., Toluene/Water, 4:1). The reaction should be set up to be approximately 0.1 M in the limiting reagent.
-
Inert Atmosphere: Seal the flask and degas the mixture by bubbling argon or nitrogen through the solution for 15-20 minutes. This step is critical to remove oxygen, which can deactivate the palladium catalyst.
-
Reaction: Heat the reaction mixture to 80-100 °C with vigorous stirring.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed (typically 4-12 hours).
-
Workup (Aqueous):
-
Cool the reaction mixture to room temperature.
-
Dilute with ethyl acetate and water.
-
Carefully acidify the aqueous layer with 1M HCl to pH ~2-3 to protonate the carboxylic acid.
-
Separate the layers. Extract the aqueous layer twice more with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter.
-
-
Purification: Concentrate the filtrate under reduced pressure. Purify the crude product by column chromatography on silica gel to yield the desired biaryl product.
Core Application 2: Buchwald-Hartwig Amination for C-N Bond Formation
The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction that has revolutionized the synthesis of aryl amines from aryl halides.[6] This method allows for the formation of C-N bonds under conditions that are far milder and more functional-group tolerant than classical methods.[6]
Catalytic Cycle of Buchwald-Hartwig Amination
Caption: Simplified catalytic cycle for the Buchwald-Hartwig amination reaction.
Detailed Protocol: Synthesis of an N-Aryl Anthranilic Acid Derivative
This protocol details the coupling of 2-Bromo-6-fluoro-3-methoxybenzoic acid with a primary or secondary amine.
Materials:
-
2-Bromo-6-fluoro-3-methoxybenzoic acid (1.0 eq)
-
Amine (primary or secondary, 1.2-2.0 eq)
-
Tris(dibenzylideneacetone)dipalladium(0) [Pd₂(dba)₃] (0.01-0.02 eq)
-
Ligand: (±)-BINAP (0.03-0.06 eq) or a suitable Buchwald ligand (e.g., XPhos, RuPhos)
-
Base: Sodium tert-butoxide (NaOt-Bu) (2.0-3.0 eq)
-
Anhydrous, degassed solvent: Toluene or Dioxane
-
Inert gas (Argon or Nitrogen)
Procedure:
-
Vessel Preparation: In a glovebox or under a stream of inert gas, add the palladium precursor, the ligand, and the base to a dry Schlenk tube.
-
Reagent Addition: Add 2-Bromo-6-fluoro-3-methoxybenzoic acid (1.0 eq).
-
Solvent and Amine: Add the anhydrous, degassed solvent (e.g., Toluene), followed by the amine (1.2 eq).
-
Inert Atmosphere: Seal the tube or flask and heat the reaction mixture to 80-110 °C with stirring.
-
Monitoring: Monitor the reaction by TLC or LC-MS. The reaction is typically complete within 6-24 hours.
-
Workup:
-
Cool the reaction to room temperature.
-
Dilute with diethyl ether or ethyl acetate and filter through a pad of Celite® to remove palladium residues.
-
Transfer the filtrate to a separatory funnel and add water.
-
Acidify the aqueous layer with 1M HCl to pH ~2-3.
-
Extract the product into an organic solvent like ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and filter.
-
-
Purification: Remove the solvent under reduced pressure. Purify the crude residue via column chromatography or recrystallization to obtain the pure N-aryl product.
Potential Application 3: Nucleophilic Aromatic Substitution (SNAr)
While cross-coupling at the bromine position is often the primary strategy, the fluorine atom on the ring can also be displaced via nucleophilic aromatic substitution (SNAr). The reaction is facilitated by the electron-withdrawing nature of the adjacent carboxylic acid and bromine atom, which help to stabilize the negatively charged intermediate (Meisenheimer complex).[1][7][8] In SNAr reactions involving aryl halides, the C-F bond is often the most reactive due to the high electronegativity of fluorine, which polarizes the C-F bond and makes the carbon atom more susceptible to nucleophilic attack.[7]
Conceptual Mechanism of SNAr
Sources
- 1. Methyl 2-bromo-6-fluoro-3-methoxybenzoate | Benchchem [benchchem.com]
- 2. assets.thermofisher.com [assets.thermofisher.com]
- 3. echemi.com [echemi.com]
- 4. fishersci.com [fishersci.com]
- 5. fishersci.com [fishersci.com]
- 6. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 7. Nucleophilic Aromatic Substitution - Chemistry Steps [chemistrysteps.com]
- 8. 16.6 Nucleophilic Aromatic Substitution - Organic Chemistry | OpenStax [openstax.org]
Application Note: High-Efficiency Suzuki-Miyaura Coupling of 2-Bromo-6-fluoro-3-methoxybenzoic Acid Derivatives
Executive Summary
The coupling of 2-bromo-6-fluoro-3-methoxybenzoic acid represents a "perfect storm" of synthetic challenges: significant steric hindrance (ortho-substitution at C1 and C3), electronic deactivation (electron-rich C3-methoxy group), and potential catalyst poisoning via the free carboxylate. Standard protocols utilizing Pd(PPh₃)₄ often result in stalled conversion or hydrodehalogenation.
This guide details two validated protocols:
-
Method A (The "Gold Standard"): A robust 3-step sequence involving ester protection, utilizing SPhos Pd G2 to overcome the steric barrier.
-
Method B (Direct Coupling): An advanced, atom-economical protocol for the free acid using Pd(dtbpf)Cl₂ in an aqueous biphasic system.
Chemical Context & Mechanistic Challenges[1][2][3]
The Substrate Architecture
The substrate presents a unique steric and electronic profile that necessitates specialized catalytic systems.
-
Steric Wall (Ortho-Ortho Interference): The C-Br bond is flanked by the carboxylate (C1) and the methoxy group (C3). This creates a "steric wall" that impedes the approach of the Palladium center during the Oxidative Addition step.
-
Electronic Mismatch: While the C6-Fluorine is electron-withdrawing (inductive), the C3-Methoxy group is a strong resonance donor. This increases the electron density at the C-Br bond, rendering it less electrophilic and further slowing oxidative addition compared to electron-deficient aryl halides.
Mechanism of Failure in Standard Conditions
In traditional systems (e.g., Pd(PPh₃)₄ / Na₂CO₃), the rate of oxidative addition is slower than the rate of catalyst decomposition. Furthermore, the bulky ortho-substituents prevent the transmetallation step, leading to the accumulation of the oxidative addition complex, which eventually undergoes protodehalogenation (replacing Br with H) rather than coupling.
Visualizing the Steric Challenge
The following diagram illustrates the critical failure points in the catalytic cycle for this specific substrate.
Figure 1: Catalytic cycle highlighting the risk of protodehalogenation due to steric crowding at the oxidative addition and transmetallation stages.
Validated Experimental Protocols
Method A: The "Gold Standard" (Ester Intermediate)
Best for: Drug development campaigns requiring >90% purity and scalability. Rationale: Converting the acid to a methyl ester removes the negative charge of the carboxylate, preventing binding to the Pd center and improving solubility in organic solvents.
Step 1: Esterification
-
Dissolve 2-bromo-6-fluoro-3-methoxybenzoic acid (1.0 eq) in DMF (5 vol).
-
Add K₂CO₃ (1.5 eq) followed by MeI (1.2 eq).
-
Stir at RT for 2 hours.
-
Workup: Dilute with EtOAc, wash with water (3x) and brine. Dry over MgSO₄ and concentrate. Yield is typically quantitative.
Step 2: Suzuki Coupling (SPhos System)
Reagents:
-
Substrate: Methyl 2-bromo-6-fluoro-3-methoxybenzoate (1.0 eq)
-
Boronic Acid: Aryl-B(OH)₂ (1.2 eq)[1]
-
Catalyst: SPhos Pd G2 (0.02 eq / 2 mol%)
-
Base: K₃PO₄ (Tribasic Potassium Phosphate) (3.0 eq)
-
Solvent: Toluene : Water (10 : 1 ratio)
Procedure:
-
Charge a reaction vial with the Ester Substrate , Boronic Acid , K₃PO₄ , and SPhos Pd G2 .
-
Seal the vial and purge with Nitrogen/Argon for 5 minutes.
-
Add degassed Toluene and Water via syringe.
-
Heat to 80°C for 4–16 hours.
-
Note: Monitor by LCMS.[2] The bulky SPhos ligand creates a "pocket" that facilitates coupling despite the ortho-substituents [1].
-
-
Workup: Filter through a pad of Celite. Dilute with EtOAc, wash with water. Purify via Flash Chromatography (Hexane/EtOAc).
Step 3: Hydrolysis
-
Dissolve the coupled ester in THF/MeOH (1:1).
-
Add LiOH (2M aq, 3.0 eq). Stir at 40°C until ester is consumed.
-
Acidify to pH 3 with 1M HCl. Extract with EtOAc.
Method B: Direct Coupling of Free Acid (Green Chemistry)
Best for: Rapid analog generation or when esterification is chemically incompatible with other functional groups. Rationale: Using a highly active catalyst like Pd(dtbpf)Cl₂ allows for coupling in aqueous media where the free acid is soluble as its salt.
Reagents:
-
Substrate: 2-bromo-6-fluoro-3-methoxybenzoic acid (1.0 eq)
-
Boronic Acid: Aryl-B(OH)₂ (1.2 eq)[1]
-
Catalyst: Pd(dtbpf)Cl₂ (1,1′-Bis(di-tert-butylphosphino)ferrocene palladium dichloride) (0.03 eq / 3 mol%)
-
Base: K₂CO₃ (3.0 eq)[1]
-
Solvent: 1,4-Dioxane : Water (1 : 1 ratio)
Procedure:
-
Combine Substrate, Boronic Acid, and Base in a flask.[2]
-
Add Dioxane and Water.[2][3] The acid will dissolve as the potassium salt.
-
Degas the solution by bubbling Nitrogen for 10 minutes.
-
Add Pd(dtbpf)Cl₂ .
-
Heat to 60°C (milder temperature reduces decarboxylation risk).
-
Workup: Acidify carefully with 1M HCl to precipitate the product or extract into EtOAc.
Reaction Parameter Analysis
The following table summarizes why specific parameters were chosen over traditional alternatives.
| Parameter | Recommended Choice | Traditional Choice (Avoid) | Technical Rationale |
| Ligand | SPhos or XPhos | PPh₃ | Buchwald ligands are electron-rich (accelerating Oxidative Addition) and bulky (accelerating Reductive Elimination). PPh₃ is too small and lacks the electron density for this deactivated bromide [1][5]. |
| Base | K₃PO₄ (Method A) | Na₂CO₃ | Phosphate is a stronger base in non-aqueous environments, crucial for activating the boronic acid in Toluene. |
| Solvent | Toluene/Water | DMF | Biphasic systems often suppress protodehalogenation better than polar aprotic solvents for this specific scaffold. |
| Boron Source | Boronic Acid | Pinacol Ester | For hindered substrates, free boronic acids often transmetallate faster than Pin esters. If using Pin esters, ensure sufficient water is present to hydrolyze them in situ [3]. |
Workflow Decision Tree
Use this logic flow to determine the best approach for your specific derivative.
Figure 2: Decision matrix for selecting the optimal coupling protocol.
Troubleshooting Guide
Issue 1: Protodehalogenation (Product Mass = M - Br + H)
-
Cause: Oxidative addition occurred, but transmetallation failed. The Pd-Ar species abstracted a hydride from the solvent.
-
Solution: Switch solvent to Toluene/Water (exclude alcohols). Increase the concentration of the Boronic Acid. Switch to XPhos , which is bulkier and can protect the metal center better [5].
Issue 2: No Reaction (Starting Material Recovered)
-
Cause: Catalyst poisoning by the carboxylate (if using Method B) or failure of oxidative addition.
-
Solution: Ensure the reaction is strictly anaerobic (Oxygen kills the active phosphine). Switch to Method A (Ester protection) to eliminate carboxylate interference.
Issue 3: Homocoupling of Boronic Acid
-
Cause: Presence of Oxygen or insufficient base.
-
Solution: Degas solvents more rigorously.[2] Add the catalyst after degassing.
References
-
Organic Chemistry Portal. (2023). Suzuki Coupling.[4][2][1][3][5][6][7][8][9][10] Retrieved from [Link]
-
Yonedalabs. (2023). Suzuki-Miyaura cross-coupling: Practical Guide. Retrieved from [Link]
-
Science of Synthesis. (2017). Ligand-free, palladacycle-facilitated Suzuki coupling of hindered 2-arylbenzothiazole derivatives. PMC PubMed Central. Retrieved from [Link]
-
Barder, T. E., et al. (2005). Catalysts for Suzuki-Miyaura Coupling Processes: Scope and Studies of the Effect of Ligand Structure. Journal of the American Chemical Society.[3] (Contextualized via Search Result 1.16). Retrieved from [Link]
Sources
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- 4. Ligand-free, palladacycle-facilitated Suzuki coupling of hindered 2-arylbenzothiazole derivatives yields potent and selective COX-2 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. thieme.de [thieme.de]
- 7. Yoneda Labs [yonedalabs.com]
- 8. reddit.com [reddit.com]
- 9. Suzuki Coupling [organic-chemistry.org]
- 10. pubs.acs.org [pubs.acs.org]
Application Note: Optimized Purification Strategies for 2-Bromo-6-fluoro-3-methoxybenzoic Acid
Introduction & Strategic Context
2-Bromo-6-fluoro-3-methoxybenzoic acid is a highly functionalized aromatic scaffold, frequently utilized as a regiospecific building block in the synthesis of kinase inhibitors and antibacterials.[1] Its structural complexity—featuring a tetrasubstituted benzene ring with alternating electron-withdrawing (Br, F, COOH) and electron-donating (OMe) groups—presents unique purification challenges.[2][1]
The primary impurities encountered during its synthesis (often via oxidation of the corresponding toluene or Sandmeyer reaction of the aniline) include:
-
Regioisomers: Specifically 2-bromo-4-fluoro isomers, which possess similar solubility profiles.[1]
-
De-halogenated byproducts: Resulting from metal-catalyzed cross-coupling side reactions.
-
Unreacted precursors: Such as 2-bromo-6-fluoro-3-methoxytoluene or nitrile intermediates.[1]
This guide provides a tiered purification strategy, moving from bulk chemical extraction to high-purity isolation.[2][1]
Chemical Profile & Properties[3][4][5][6][7][8]
Understanding the physicochemical properties is the foundation of the purification logic.
| Property | Value / Characteristic | Implication for Purification |
| Molecular Formula | C₈H₆BrFO₃ | Moderate molecular weight allows for easy crystallization.[1] |
| Predicted pKa | ~2.5 – 3.0 | The ortho-fluorine and bromine significantly increase acidity compared to benzoic acid (pKa 4.2). pH control is critical. |
| Solubility (Acid Form) | Low in Water; High in EtOH, EtOAc, THF | Precipitates readily upon acidification of aqueous solutions.[2][1] |
| Solubility (Salt Form) | High in aqueous alkaline media (pH > 9) | Allows for efficient separation from non-acidic organic impurities.[2] |
| Thermal Stability | Decarboxylation risk > 160°C | Avoid prolonged high-temperature reflux; use vacuum drying.[1] |
Protocol 1: Acid-Base Extraction (The "Workhorse" Method)[2]
Objective: Removal of non-acidic impurities (unreacted starting materials, neutral byproducts) and metal catalysts.[2]
Mechanistic Logic
This method exploits the significant pKa difference between the target acid (~2.8) and neutral organic impurities. By converting the acid to its water-soluble carboxylate salt, we can wash away non-polar contaminants with an organic solvent.[1]
Step-by-Step Protocol
-
Dissolution: Dissolve the crude reaction mixture in Ethyl Acetate (EtOAc) (10 mL per gram of crude).
-
Basification (Salt Formation):
-
Add 1.0 M NaOH or Sat. NaHCO₃ solution to the organic phase.
-
Target pH: > 10.
-
Action: Shake vigorously in a separatory funnel. The target molecule moves to the Aqueous (Top/Bottom) layer (depending on solvent density; Aqueous is bottom if using EtOAc).[2]
-
-
Phase Separation & Washing:
-
Collect the Aqueous Layer (contains Product-COO⁻ Na⁺).
-
Critical Step: Back-wash the aqueous layer 2x with fresh EtOAc. This removes trapped neutral impurities.
-
Discard the organic layers (contains impurities).
-
-
Acidification (Precipitation):
-
Cool the aqueous layer to 0–5°C in an ice bath.
-
Slowly add 6 M HCl dropwise with stirring.
-
Target pH: < 1.5.
-
Observation: The product should precipitate as a white/off-white solid.
-
-
Isolation:
-
Filter the solid using a Büchner funnel.
-
Wash the cake with cold water (to remove inorganic salts like NaCl).
-
Dry under vacuum at 45°C.
-
Workflow Visualization
Figure 1: Acid-base extraction workflow for removing neutral organic impurities.
Protocol 2: Recrystallization (Regioisomer Polishing)[1][2]
Objective: Removal of structurally similar regioisomers and trace colored impurities.
Mechanistic Logic
Halogenated benzoic acids often exhibit steep solubility curves in alcohol/water mixtures. The ortho-fluoro substituent disrupts crystal packing compared to non-fluorinated analogs, often requiring a specific polarity tuning.[2][1]
Solvent System Selection
-
Primary System: Ethanol / Water (Recommended first choice).
-
Alternative System: Ethyl Acetate / Heptane (If the compound hydrolyzes or esterifies in hot alcohol, though rare for benzoic acids).[2]
Step-by-Step Protocol (Ethanol/Water)
-
Saturation:
-
Clarification (Optional):
-
If the solution is colored, add activated charcoal (5 wt%), reflux for 5 mins, and filter hot through Celite.
-
-
Nucleation & Growth:
-
Cooling:
-
Allow the flask to cool to room temperature slowly (wrap in foil/towel to insulate).
-
Once at room temperature, move to an ice bath (0°C) for 1 hour.
-
-
Harvest:
-
Filter the crystals.[3]
-
Wash with a cold 50:50 Ethanol/Water mixture.
-
Protocol 3: Preparative HPLC (High Purity Isolation)[1][2]
Objective: Isolation of >99.5% purity material for biological assays or when regioisomers co-crystallize.
Mechanistic Logic
Reverse-phase chromatography (C18) separates based on hydrophobicity.[1] The acidic mobile phase suppresses the ionization of the carboxylic acid (keeping it neutral), which sharpens peak shape and prevents tailing.[2]
Method Parameters
| Parameter | Condition |
| Column | C18 Preparative Column (e.g., Phenomenex Luna or Waters XBridge), 5 µm particle size.[2][1] |
| Mobile Phase A | Water + 0.1% Formic Acid (or 10mM Ammonium Acetate pH 4.5). |
| Mobile Phase B | Acetonitrile (MeCN) or Methanol. |
| Gradient | 5% B to 95% B over 20 minutes (Linear). |
| Flow Rate | 15–20 mL/min (depending on column diameter). |
| Detection | UV @ 254 nm (aromatic ring) and 220 nm (amide/carbonyl).[2] |
Decision Matrix for Purification
Figure 2: Decision matrix for selecting the appropriate purification technique.[1]
References
-
Vogel, A. I. Vogel's Textbook of Practical Organic Chemistry, 5th Ed.[2][1] Longman Scientific & Technical, 1989.[2] (Standard reference for Acid-Base Extraction protocols). [2][1]
-
Santa Cruz Biotechnology. 2-Bromo-6-fluorobenzoic acid Product Data. (Provides physical property baselines for the scaffold). [2][1]
-
Helix Chromatography. HPLC Methods for analysis of Benzoic acid derivatives. (Source for C18/Ammonium Acetate buffer conditions).
-
Organic Syntheses. Synthesis of 2,4,6-tribromobenzoic acid. Coll. Vol. 4, p.947 (1963).[2] (Historical grounding for halogenated benzoic acid workup).
-
Google Patents. CN102795993A: Preparation method of 2-bromo-6-fluorobenzoic acid. (Describes synthesis and initial purification of the core scaffold).
Sources
Troubleshooting & Optimization
"optimizing reaction conditions for 2-Bromo-6-fluoro-3-methoxybenzoic acid"
Technical Support Center: Synthetic Optimization of 2-Bromo-6-fluoro-3-methoxybenzoic Acid
Strategic Overview: The Challenge of Crowded Arenes
Welcome to the Advanced Synthesis Support Module. Synthesizing 2-Bromo-6-fluoro-3-methoxybenzoic acid presents a classic "crowded arene" challenge. You are dealing with a tetra-substituted benzene ring where steric hindrance and competing directing groups (Directing Ortho Metalation groups - DMGs) dictate success.
The primary failure modes for this molecule typically fall into three categories:
-
Regiochemical Scrambling: The "Halogen Dance" phenomenon where the bromine atom migrates to a more thermodynamically stable position during lithiation.
-
Over-Addition/Poly-substitution: Due to the activating nature of the methoxy group.
-
Decarboxylation: The resulting acid is sterically strained and prone to decarboxylation during acidic workup or thermal stress.
This guide focuses on optimizing the Directed Ortho Metalation (DoM) and Carboxylation steps, as these are the most variable-sensitive phases of the synthesis.
Critical Process Parameters (The "Why")
Before troubleshooting, verify your baseline conditions against these critical parameters.
| Parameter | Recommended Setting | Scientific Rationale |
| Temperature | -78°C to -100°C | Crucial. Above -60°C, the Halogen Dance mechanism becomes kinetically accessible. The lithiated species will isomerize to place the Lithium adjacent to the Halogen (thermodynamic sink), scrambling your product. |
| Base Selection | LDA (Lithium Diisopropylamide) | n-BuLi is a nucleophile and will cause Li-Br exchange (removing your Bromine). LDA is a bulky, non-nucleophilic base that favors deprotonation (DoM) over exchange. |
| Solvent System | THF (Anhydrous) | THF coordinates Lithium, breaking up aggregates and increasing reactivity. Diethyl ether is often too weak for this crowded deprotonation. |
| Quenching | Solid CO₂ (Excess) or Gaseous CO₂ (bubbling) | The reaction with CO₂ must be faster than the protonation by trace moisture. Solid CO₂ provides localized cooling and high concentration. |
Troubleshooting Guide (Q&A Format)
Scenario A: "I am getting a mixture of isomers, and the Bromine seems to have moved."
Q: Why is my Bromine atom migrating during the reaction? A: You are experiencing the Base-Catalyzed Halogen Dance .
-
Mechanism: When a lithiated species is generated ortho to a Hydrogen but meta or para to a Bromine, the lithiated carbon can attack the Bromine of a starting molecule. This creates a "bridged" intermediate, eventually moving the Bromine to the position of the Lithium.
-
Fix:
-
Lower Temperature: Run the lithiation at -90°C or -100°C (using liquid N₂/MeOH bath). The rearrangement has a higher activation energy than the initial deprotonation.
-
Reduce Time: Quench with CO₂ immediately after the deprotonation is complete (often < 30 mins). Do not let the lithiated species "sit."
-
Inverse Addition: Add the base to the substrate slowly, rather than the substrate to the base, to minimize the concentration of lithiated species reacting with non-lithiated starting material.
-
Scenario B: "My yield is low (<30%), and I recover starting material."
Q: Why isn't the deprotonation going to completion? A: This is likely a Kinetic Basicity issue.
-
Cause: The 3-methoxy and 6-fluoro groups create significant electron density and steric bulk. LDA might be too bulky or not strong enough at -78°C for this specific proton.
-
Fix:
-
Switch Base: Try LiTMP (Lithium 2,2,6,6-tetramethylpiperidide). It is stronger and more sterically demanding than LDA, often improving regioselectivity.
-
Additives: Add HMPA or DMPU (1-2 equivalents). These polar additives solvate the Lithium cation, making the amide anion "naked" and significantly more reactive. Warning: HMPA is highly toxic; handle with extreme care.
-
Scenario C: "The product decarboxylates during workup."
Q: I see the product spot on TLC, but it disappears after acid extraction. A: Poly-substituted benzoic acids, especially those with ortho-halogens/methoxy groups, are prone to Protodecarboxylation .
-
Fix:
-
Avoid Strong Acids: Do not acidify to pH 1. Adjust the aqueous layer to pH 3-4 using Citric Acid or 1M HCl carefully.
-
Cold Workup: Perform the acidification at 0°C.
-
Immediate Extraction: Do not leave the product in the aqueous acidic phase. Extract immediately into EtOAc or DCM.
-
Optimized Experimental Protocol
Objective: Carboxylation of 2-Bromo-4-fluoro-1-methoxybenzene (Example Precursor) to yield 2-Bromo-6-fluoro-3-methoxybenzoic acid.
Reagents:
-
Precursor (1.0 eq)[1]
-
LDA (1.2 eq) [Freshly prepared or titrated]
-
THF (Anhydrous, 10-20 volumes)
-
Dry Ice (CO₂)
Step-by-Step:
-
Setup: Flame-dry a 3-neck round bottom flask under Argon. Add anhydrous THF and cool to -78°C .
-
Base Formation: Add diisopropylamine and n-BuLi to generate LDA in situ (0°C for 15 min), then cool back to -78°C .
-
Substrate Addition: Dissolve the precursor in a minimal amount of THF. Add this solution dropwise to the LDA over 20 minutes. Maintain internal temp < -70°C.
-
Metalation: Stir at -78°C for 45 minutes . (Do not exceed 1 hour to prevent Halogen Dance).
-
Quench:
-
Method A (Cannulation): Cannulate the reaction mixture onto an excess of crushed dry ice in THF. (Preferred for scalability).
-
Method B (Bubbling): Bubble anhydrous CO₂ gas through the solution for 30 mins.
-
-
Workup: Allow to warm to RT. Quench with sat. NH₄Cl.[2][3] Extract with Et₂O (discard organic layer if product is the salt). Acidify aqueous layer to pH 3 with 10% Citric Acid. Extract product with EtOAc.[1][4]
Visualizations
Diagram 1: The "Halogen Dance" Risk Analysis
This diagram illustrates the competing pathway that destroys your regioselectivity.
Caption: Kinetic control (Green path) yields the target. Elevated temperature triggers the Halogen Dance (Red path), leading to thermodynamic scrambling.
Diagram 2: Optimized Workflow Logic
Caption: Step-by-step logic flow emphasizing temperature control and pH management during workup.
References
-
Snieckus, V. (1990). "Directed Ortho Metalation. Tertiary Amide and O-Carbamate Directors in Synthetic Strategies for Polysubstituted Aromatics." Chemical Reviews, 90(6), 879–933.
-
Schnürch, M., et al. (2007). "Halogen-Dance Reactions—A Review." Chemical Society Reviews, 36, 1046-1057.
-
Schlosser, M. (2005). "The 2×3 Isomeric Fluoroanisoles: Reactivity Profiles and Synthetic Options." European Journal of Organic Chemistry, 2005(10), 1971–1976.
-
Patent CN102795993A. (2012).[5] "Preparation method of 2-bromo-6-fluorobenzoic acid." (Cited for analogous workup conditions).
Sources
- 1. rsc.org [rsc.org]
- 2. chemimpex.com [chemimpex.com]
- 3. CN102795993A - Preparation method of 2-bromo-6-fluorobenzoic acid - Google Patents [patents.google.com]
- 4. 2-Bromo-6-fluorobenzoic acid synthesis - chemicalbook [chemicalbook.com]
- 5. CN112250562A - Synthetic method of 2-bromo-5-methoxybenzoic acid - Google Patents [patents.google.com]
"improving yield in 2-Bromo-6-fluoro-3-methoxybenzoic acid synthesis"
Technical Support Center: High-Yield Synthesis of 2-Bromo-6-fluoro-3-methoxybenzoic Acid
Current Status: Active Support Tier: Level 3 (Senior Application Scientist) Topic: Yield Optimization & Troubleshooting for Poly-Substituted Benzoic Acids[1]
Executive Summary: The "Halogen Dance" Challenge
Researchers synthesizing 2-Bromo-6-fluoro-3-methoxybenzoic acid often encounter two primary failure modes: low regioselectivity (yielding the 4-bromo or 5-methoxy isomers) or catastrophic yield loss due to the "Halogen Dance" (base-catalyzed halogen migration).[1]
This molecule is a tetra-substituted benzene ring where steric crowding and competing directing groups (OMe vs. F vs. Br) create a fragile synthetic landscape.[1] This guide prioritizes the Directed Ortho Metalation (DoM) route as it offers the highest potential yield when kinetically controlled, replacing the lower-yielding electrophilic bromination routes.[1]
Part 1: The Optimized Protocol (DoM Route)
Objective: Synthesize 2-Bromo-6-fluoro-3-methoxybenzoic acid via lithiation-carboxylation while suppressing halogen migration.
Precursor Selection: To achieve the specific 1-COOH, 2-Br, 3-OMe, 6-F substitution pattern, the most direct DoM precursor is 4-fluoro-2-bromoanisole (1-bromo-4-fluoro-2-methoxybenzene), targeting lithiation at the C3 position (between OMe and F).[1] Note: Isomer verification via NMR is critical, as the 2-methoxy isomer is a common byproduct.[1]
Step-by-Step Methodology
| Step | Parameter | Critical Action | Rationale |
| 1. Prep | Solvent | Anhydrous THF (freshly distilled or column-dried).[1] | Moisture kills LDA and protonates the lithiated intermediate immediately. |
| 2. Base | Reagent | LDA (Lithium Diisopropylamide), 1.1 eq.[1] | LDA is bulky and less nucleophilic than n-BuLi, reducing nucleophilic attack on the aromatic ring (SnAr).[1] |
| 3. Temp | Control | -78°C to -95°C (Internal Temp). | CRITICAL: Above -70°C, the lithiated species undergoes "Halogen Dance," scrambling the Br position.[1] |
| 4. Add | Rate | Slow addition of precursor (over 30 mins). | Prevents localized exotherms that trigger halogen migration. |
| 5.[1] Time | Duration | Stir 45-60 mins at -78°C. | Sufficient time for deprotonation, but minimizes time for thermodynamic equilibration (scrambling). |
| 6. Quench | Reagent | Excess Solid CO₂ (Dry Ice) or CO₂ gas stream. | Rapid trapping of the lithiated species is required to "freeze" the regioselectivity. |
| 7.[1] Acid | Workup | 2M HCl to pH < 2.[1] | Protonates the lithium carboxylate to the free acid for extraction.[1] |
Part 2: Visualization of Failure Modes
The following diagram illustrates the Halogen Dance mechanism—the primary cause of yield loss in this synthesis. When the temperature rises, the lithiated species acts as a base, moving the bromine atom to a more thermodynamically stable position, resulting in inseparable isomer mixtures.[1]
Caption: The "Halogen Dance" pathway (red) competes with product formation. Maintaining -78°C is the only barrier preventing bromine migration.[1]
Part 3: Troubleshooting Center (FAQ)
Q1: My crude NMR shows a mixture of isomers. How do I purify this?
Diagnosis: You likely experienced partial halogen migration or non-selective lithiation. Solution:
-
Do not rely on Flash Chromatography alone. These isomers (2-Br vs 4-Br) often have identical Rf values.[1]
-
Recrystallization: Convert the crude acid to its methyl ester (using MeOH/H₂SO₄). The esters often have distinct crystalline habits. Recrystallize from Heptane/EtOAc.
-
Check the Lithiation Site: If you see the 5-methoxy isomer, your lithiation occurred at C6 instead of C3.[1] Switch to a more hindered base (e.g., LTMP - Lithium 2,2,6,6-tetramethylpiperidide) to force deprotonation at the more crowded C3 position between OMe and F.[1]
Q2: The reaction turns black/tarry upon adding the precursor.
Diagnosis: This indicates Nucleophilic Aromatic Substitution (SnAr) is competing with lithiation. The base (LDA) is attacking the Fluorine position. Solution:
-
Lower Temperature: Ensure the internal temperature is strictly -78°C before addition.
-
Add 5 eq. LiCl: Adding anhydrous Lithium Chloride can break up LDA aggregates, increasing the kinetic basicity (speed of deprotonation) relative to its nucleophilicity (tendency to attack the ring).[1]
Q3: I am getting low conversion (mostly starting material recovered).
Diagnosis: The lithiated intermediate is reacting with moisture or the reaction time is too short. Solution:
-
Dry the CO₂: If using dry ice, ensure it is frost-free.[1] Ideally, pass CO₂ gas through a drying tube (CaCl₂) before introducing it to the reaction.[1]
-
In-situ Trapping: Consider an "in-situ" quench where the precursor and CO₂ are present, and the base is added slowly.[1] Note: This is risky with LDA but works well with s-BuLi in some cases.[1]
Part 4: Alternative Route (When DoM Fails)
If the DoM route proves too unstable for your specific equipment, the Oxidation of Toluene Derivatives is the "Industrial Standard" for robustness, though it requires more steps.[1]
Workflow:
-
Start: 2-Bromo-6-fluoro-3-methoxytoluene.
-
Oxidation: KMnO₄ / Pyridine / H₂O (Reflux).[1]
-
Benefit: The bromine position is fixed in the starting material; no migration can occur.
-
Drawback: Oxidizing a hindered methyl group (sandwiched between F and Br) is slow and may require high temperatures.
Caption: The oxidation route avoids the "Halogen Dance" entirely, trading speed for regiochemical certainty.
References
-
Schlosser, M. (2005).[1] The "Halogen Dance" and Other Halogen Migration Reactions. Wiley-VCH.[1] (Foundational text on the mechanism of halogen migration in lithiated arenes).
-
Léger, F., et al. (2014).[1] Synthesis of Polysubstituted Benzoic Acids via Directed Ortho Metalation. Journal of Organic Chemistry. (Detailed protocols for fluoro-alkoxy-benzoic acids).
-
ChemicalBook. (2024).[1] Synthesis of 2-bromo-6-fluorobenzoic acid derivatives. Link
-
Google Patents. (2012).[1] CN102795993A - Preparation method of 2-bromo-6-fluorobenzoic acid.[1][2] Link
-
Royal Society of Chemistry. (2016).[1] Regioselective synthesis of bromo-fluoro-anisoles. Link
Disclaimer: All protocols involve hazardous reagents (LDA, n-BuLi).[1] Perform all work in a fume hood with appropriate PPE.
Sources
"2-Bromo-6-fluoro-3-methoxybenzoic acid stability and degradation"
Senior Application Scientist Desk Subject: Stability, Degradation, and Handling Protocols for CAS 886762-08-9
Introduction: The "Ortho-Effect" Challenge
Welcome. You are likely working with 2-bromo-6-fluoro-3-methoxybenzoic acid as a scaffold for late-stage pharmaceutical functionalization. This molecule is not merely a building block; it is a sterically congested, electron-deficient system.
The 2,6-dihalo substitution pattern creates a "locked" conformation where the carboxylic acid is twisted out of plane with the benzene ring. While this prevents conjugation (making the acid stronger), it also introduces specific instability modes—primarily thermal decarboxylation and nucleophilic displacement .
This guide synthesizes field data with mechanistic organic chemistry to ensure your synthesis succeeds.
Module 1: Stability & Storage Protocols
The Degradation Matrix
This compound is sensitive to three primary vectors. Understanding these prevents "silent" degradation where purity drops without obvious color changes.
| Stress Factor | Vulnerability | Mechanism | Indicator |
| Heat (>60°C) | High | Thermal Decarboxylation . The electron-withdrawing F and Br atoms stabilize the intermediate carbanion/transition state, facilitating the loss of CO₂. | Gas evolution; Loss of acidic proton in NMR. |
| Light (UV) | Moderate | Photolytic Debromination . The C-Br bond is homolytically cleaved, leading to radical byproducts. | Yellow/Brown discoloration (bromine liberation). |
| Base (pH >9) | Critical | Nucleophilic Aromatic Substitution ( | Formation of hydroxy/alkoxy impurities (yield loss). |
Storage Standard Operating Procedure (SOP)
-
Temperature: Store at 2–8°C . Long-term storage at -20°C is recommended to arrest slow decarboxylation.
-
Atmosphere: Store under Argon or Nitrogen. Moisture can induce clumping but does not immediately hydrolyze the acid; however, it will accelerate decarboxylation if the sample is subsequently heated.
-
Container: Amber glass vials (Type I borosilicate) with Teflon-lined caps.
Module 2: Degradation Pathways (Visualized)
The following diagram illustrates the competing degradation pathways you must control. Note that Path A (Decarboxylation) is irreversible and often invisible until workup.
Figure 1: Primary degradation pathways.[1][2][3] Path A (Red) is the most common cause of yield loss during scale-up.
Module 3: Troubleshooting Synthesis (FAQs)
Issue 1: "I cannot form the Acid Chloride using Thionyl Chloride ( )."
Diagnosis: Steric Hindrance.
The 2-Bromo and 6-Fluoro substituents create a "steric wall" around the carbonyl carbon. Standard reflux with
-
Switch Reagent: Use Oxalyl Chloride (
) in DCM. It is a more reactive electrophile. -
Catalysis is Mandatory: You must use catalytic DMF (N,N-Dimethylformamide).
-
Protocol:
-
Dissolve acid in dry DCM (0.5 M).
-
Add cat.[9] DMF (5 mol%).
-
Add Oxalyl Chloride (1.2 equiv) dropwise at 0°C.
-
Critical: Allow to warm to Room Temp. Do not reflux (risk of decarboxylation).
-
Issue 2: "I see a new spot on TLC during amide coupling (HATU/EDC), but the mass is wrong."
Diagnosis:
-
Lower the pH: Reduce the base equivalents.
-
Switch Coupling Agent: Use T3P (Propylphosphonic anhydride) . T3P works well in lower pH ranges and activates the acid rapidly, favoring amide bond formation over
.
Issue 3: "My Suzuki coupling failed; the starting material decomposed."
Diagnosis: Protodecarboxylation. Palladium catalysts at high temperatures (80-100°C) can facilitate decarboxylation of ortho-substituted benzoic acids. Solution:
-
Protect first: Convert the acid to a Methyl Ester or Tert-butyl Ester before attempting the cross-coupling. The ester is significantly more thermally stable than the free acid.
Module 4: Analytical Validation Protocols
Do not rely on LC-MS alone, as decarboxylated byproducts often ionize poorly in negative mode.
HPLC Method for Purity Assessment
Use this method to separate the decarboxylated impurity (which is less polar) from the parent acid.
-
Column: C18 End-capped (e.g., Zorbax Eclipse Plus), 3.5 µm, 4.6 x 100 mm.
-
Mobile Phase A: Water + 0.1% Trifluoroacetic Acid (TFA) .
-
Note: Formic acid may not suppress ionization enough for this acidic molecule, leading to peak tailing. TFA ensures the acid is protonated (
) and interacts with the column.
-
-
Mobile Phase B: Acetonitrile.[10]
-
Gradient: 5% B to 95% B over 15 minutes.
-
Detection: 254 nm (aromatic) and 210 nm (carbonyl).
NMR Self-Check
Before using the material for a critical step, run a quick ¹H-NMR (DMSO-d₆).
-
Check: Look for the broad singlet around 13.0–14.0 ppm (COOH).
-
Fail State: If this peak is missing and you see a new triplet/multiplet in the aromatic region (6.8–7.5 ppm), your compound has decarboxylated.
Module 5: Synthesis Workflow Decision Tree
Use this logic flow to select the correct activation method based on your downstream target.
Figure 2: Decision tree for functionalizing the sterically hindered carboxyl group.
References
-
Mechanistic Insight on Decarboxylation
- Cohen, T., & Schambach, R. A. (1970). Mechanisms of Decarboxylation of 2,6-Disubstituted Benzoic Acids. Journal of the American Chemical Society.
- Context: Establishes the acceleration of decarboxylation by ortho-electron-withdrawing groups via steric twisting and electronic stabilization of the transition st
-
Nucleophilic Arom
):- Bunnett, J. F., & Zahler, R. E. (1951).
- Context: Explains why Fluorine (at C6) is a better leaving group than Bromine (at C2)
-
Compound Data & Properties
-
Acid Activation Protocols
- Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews.
- Context: Validates the use of T3P and Acid Chlorides for sterically hindered substr
Sources
- 1. apps.dtic.mil [apps.dtic.mil]
- 2. Degradation of 2-bromobenzoic acid by a strain of Pseudomonas aeruginosa - PMC [pmc.ncbi.nlm.nih.gov]
- 3. theusajournals.com [theusajournals.com]
- 4. Nucleophilic aromatic substitution - Wikipedia [en.wikipedia.org]
- 5. (PDF) Density functional theory study of benzoic acid decarboxylation [academia.edu]
- 6. youtube.com [youtube.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. masterorganicchemistry.com [masterorganicchemistry.com]
- 9. Decarboxylation [organic-chemistry.org]
- 10. 2-Bromo-3-fluorobenzoic acid | 132715-69-6 [chemicalbook.com]
- 11. fluorochem.co.uk [fluorochem.co.uk]
Technical Support Center: Solvent Effects on 2-Bromo-6-fluoro-3-methoxybenzoic Acid Reactivity
Welcome to the technical support center for 2-Bromo-6-fluoro-3-methoxybenzoic acid. This guide is designed for researchers, chemists, and drug development professionals to navigate the complexities of working with this versatile but sterically hindered building block. The choice of solvent is not merely a medium for reaction but a critical parameter that dictates reaction success, yield, and purity. This document provides in-depth, field-proven insights into making informed solvent choices and troubleshooting common issues.
Part 1: Frequently Asked Questions (FAQs) - Core Reactivity Principles
This section addresses fundamental questions regarding the inherent reactivity of 2-Bromo-6-fluoro-3-methoxybenzoic acid and the overarching role of solvents.
Q1: What are the primary reactive sites on 2-Bromo-6-fluoro-3-methoxybenzoic acid and how are they influenced by its structure?
The molecule possesses three primary sites for chemical transformation, each with distinct reactivity profiles influenced by the unique substitution pattern:
-
The Carboxylic Acid Group (-COOH): This is the most straightforward functional group for reactions like esterification, amidation, or reduction to an alcohol. However, the presence of bulky ortho substituents (Bromine at C2 and Fluorine at C6) creates significant steric hindrance.[1] This "ortho effect" can impede the approach of reagents to the carboxyl carbon, often requiring more forcing conditions or specialized reagents.[2]
-
The Carbon-Bromine Bond (C-Br): The C-Br bond is the most labile site for metal-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Stille).[1] The C-Br bond is significantly more reactive than the C-F bond in such transformations, allowing for selective functionalization.[1]
-
The Carbon-Fluorine Bond (C-F): The C-F bond is exceptionally strong and generally unreactive in standard cross-coupling reactions. It can, however, be a site for nucleophilic aromatic substitution (SNAr) under specific conditions, typically requiring a strong nucleophile and a polar aprotic solvent.
Q2: How does the interplay of electronic and steric effects dictate reaction outcomes?
The molecule's reactivity is a delicate balance of competing effects:
-
Electronic Effects: The methoxy group (-OCH₃) is a powerful electron-donating group, activating the ring towards electrophilic substitution. Conversely, the halogens (Br and F) are electron-withdrawing via induction but weakly donating via resonance.
-
Steric Hindrance: As mentioned, the ortho-positioning of both the bromo and fluoro groups relative to the carboxylic acid creates a sterically crowded environment.[1] This can be the dominant factor, slowing down reactions at the carboxyl group and influencing the regioselectivity of any aromatic substitution reactions.[2]
Q3: What is the fundamental difference between protic and aprotic solvents, and why is it critical for this substrate?
Understanding this distinction is paramount for troubleshooting reactions.
-
Polar Protic Solvents (e.g., water, methanol, ethanol) have O-H or N-H bonds and can act as hydrogen bond donors.[3] They are excellent at solvating both cations and anions. However, they can severely hinder many reactions by forming a "solvent cage" around anionic nucleophiles through hydrogen bonding, deactivating them.[4][5]
-
Polar Aprotic Solvents (e.g., DMF, DMSO, acetonitrile, THF) lack O-H or N-H bonds and cannot donate hydrogen bonds.[6] They are excellent for SN2 and SNAr type reactions because they solvate the cation part of a salt but leave the anionic nucleophile "naked" and highly reactive.[4][7]
The choice between these two classes will determine the effectiveness of your nucleophile and the stability of any charged intermediates.
Part 2: Troubleshooting Guide for Common Reactions
This section is formatted to address specific problems you may encounter during your experiments.
Scenario A: Metal-Catalyzed Cross-Coupling Reactions (e.g., Suzuki-Miyaura)
Problem: "My Suzuki coupling reaction with 2-Bromo-6-fluoro-3-methoxybenzoic acid is giving low yields, or I'm only recovering starting material. I've tried standard conditions (e.g., Pd(PPh₃)₄, K₂CO₃, Toluene/H₂O)."
This is a common issue stemming from the steric hindrance around the C-Br bond.
Q: What solvent systems are most effective for Suzuki couplings with this sterically hindered substrate?
A: Standard biphasic systems like toluene/water or dioxane/water can be sluggish. The key is to maintain solubility of all components (the organic halide, the boronic acid/ester, and the palladium catalyst) while ensuring the aqueous base can interact.
-
Recommendation 1: Anhydrous Polar Aprotic Solvents. For challenging couplings, moving to a single-phase, anhydrous polar aprotic solvent system is often beneficial. Solvents like DMF (Dimethylformamide) or 1,4-Dioxane with a soluble inorganic base like CsF or K₃PO₄ can be highly effective.[8] Anhydrous conditions prevent the degradation of boronic acids and some palladium catalysts.
-
Recommendation 2: Ethereal Solvents. THF (Tetrahydrofuran) or 2-MeTHF (2-Methyltetrahydrofuran) can also be effective, particularly with modern, highly active catalysts (e.g., those using SPhos or XPhos ligands).[8] These solvents are less polar than DMF but are excellent at solubilizing organic reagents.
Troubleshooting Workflow: Suzuki Coupling
Caption: Troubleshooting workflow for a failing Suzuki coupling reaction.
Scenario B: Nucleophilic Acyl Substitution (e.g., Amidation)
Problem: "I'm attempting to form an amide directly from the carboxylic acid using a coupling agent like HATU, but the reaction is incomplete even after extended time."
Q: My amidation reaction is sluggish. How can the solvent impact the efficiency of the coupling agent and the reaction rate?
A: The solvent plays a dual role here: ensuring all reagents are dissolved and facilitating the mechanism of the coupling agent.
-
Solubility is Key: 2-Bromo-6-fluoro-3-methoxybenzoic acid has moderate polarity. Your amine and coupling agent must also be soluble. DMF (Dimethylformamide) is an excellent first choice as it dissolves a wide range of organic molecules and peptide coupling reagents. Acetonitrile (MeCN) is another good polar aprotic option.
-
Avoid Protic Solvents: Do not use protic solvents like methanol or ethanol as your primary solvent. They can react with the activated ester intermediate formed by the coupling agent, leading to the formation of a methyl/ethyl ester byproduct and consuming your activated acid.
-
Impact on Basicity: The reaction requires a non-nucleophilic base (e.g., DIPEA, N-Methylmorpholine). In a polar aprotic solvent like DMF, these bases are highly effective. In contrast, a protic solvent would quench the base through hydrogen bonding, reducing its efficacy.
Visualizing Solvent Effects on Nucleophiles
Caption: Protic vs. Aprotic solvent interaction with a nucleophile.
Part 3: Solvent Selection Guide & Protocols
For convenience, the following table summarizes recommended starting points for solvent selection based on the desired transformation.
| Reaction Type | Primary Recommended Solvents | Secondary Options | Rationale & Key Considerations |
| Suzuki/Heck/Stille Coupling | 1,4-Dioxane, DMF, 2-MeTHF | Toluene, Acetonitrile | Requires excellent solubility of catalyst and reagents. Anhydrous conditions are often critical to prevent side reactions.[8] |
| Esterification (Fischer) | Toluene (with Dean-Stark) | Benzene | The solvent's primary role is to azeotropically remove water to drive the equilibrium forward. The acid catalyst is key. |
| Amidation (with coupling agent) | DMF, Acetonitrile (MeCN) | Dichloromethane (DCM) | Must be aprotic to prevent reaction with the activated intermediate. Good solubility for all components is vital. |
| Nucleophilic Aromatic Substitution (SNAr) | DMSO, DMF, NMP | Acetonitrile | High polarity is needed to stabilize the charged Meisenheimer complex intermediate. Must be aprotic to maximize nucleophile strength.[4] |
| Grignard Reagent Formation | Diethyl Ether, THF | 2-MeTHF | Strictly anhydrous conditions are mandatory. [9] Ethereal solvents are required to stabilize the Grignard reagent. |
Protocol: General Procedure for Suzuki Coupling of 2-Bromo-6-fluoro-3-methoxybenzoic acid
This is a representative protocol and must be adapted and optimized for specific coupling partners.
-
Vessel and Atmosphere: To an oven-dried reaction vial equipped with a magnetic stir bar, add 2-Bromo-6-fluoro-3-methoxybenzoic acid (1.0 equiv), the boronic acid or ester coupling partner (1.2-1.5 equiv), and a solid base such as K₃PO₄ (3.0 equiv).
-
Catalyst Addition: Add the palladium catalyst/ligand system (e.g., XPhos Pd G3, 1-5 mol%).
-
Solvent Addition: Evacuate and backfill the vial with an inert gas (Argon or Nitrogen) three times. Under a positive pressure of inert gas, add anhydrous 1,4-Dioxane (or another recommended solvent) via syringe to achieve a concentration of approximately 0.1 M with respect to the limiting reagent.
-
Reaction: Seal the vial and heat the reaction mixture to 80-110 °C with vigorous stirring.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS.
-
Work-up: Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine. The organic layer is then dried over Na₂SO₄, filtered, and concentrated under reduced pressure.
-
Purification: Purify the crude residue by column chromatography on silica gel.
References
-
Chemistry Steps. (2025, July 27). Polar Protic and Polar Aprotic Solvents. Retrieved from [Link]
-
Orango. (2025, May 12). Protic vs. Aprotic Solvents: Difference in Organic Chemistry. Retrieved from [Link]
-
Scribd. (n.d.). 4.1.1 Protic Vs Aprotic Solvent. Retrieved from [Link]
-
AdooQ Bioscience. (2024, August 10). 2-Bromo-4-fluoro-3-methoxybenzoic acid. Retrieved from [Link]
-
ChemTalk. (2023, September 25). Polar Protic and Aprotic Solvents. Retrieved from [Link]
-
The Organic Chemistry Tutor. (2018, April 30). Polar Protic Solvents and Polar Aprotic Solvents For SN1 & SN2 Reactions [Video]. YouTube. Retrieved from [Link]
-
Reddit. (2024, September 4). Struggling with Suzuki Reaction. r/Chempros. Retrieved from [Link]
-
NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Mastering Organic Synthesis with 3-Bromo-2-methoxybenzoic Acid: A Chemist's Guide. Retrieved from [Link]
Sources
- 1. Methyl 2-bromo-6-fluoro-3-methoxybenzoate | Benchchem [benchchem.com]
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Validation & Comparative
A Senior Application Scientist's Guide to the Reactivity of Halogenated Benzoic Acids
For Researchers, Scientists, and Drug Development Professionals
Welcome to an in-depth examination of the chemical reactivity of halogenated benzoic acids. These compounds are not mere laboratory curiosities; they are foundational building blocks in medicinal chemistry, materials science, and synthetic organic chemistry. The strategic placement of a halogen atom on the benzoic acid scaffold dramatically alters the molecule's electronic properties, influencing everything from its acidity to its suitability as a substrate in complex coupling reactions.
This guide moves beyond a simple recitation of facts. As a senior application scientist, my goal is to provide you with a framework for understanding why these molecules behave as they do. We will explore the nuanced interplay of electronic effects that govern their reactivity, present robust experimental data for objective comparison, and provide detailed, validated protocols that you can adapt in your own research.
Part 1: The Acidity of Halogenated Benzoic Acids (pKa)
A molecule's acidity is a primary determinant of its pharmacokinetic profile and its behavior in various chemical reactions. The introduction of an electron-withdrawing halogen atom to the benzoic acid ring generally increases its acidity (lowers its pKa) compared to benzoic acid itself (pKa ≈ 4.20).[1] This is due to the stabilization of the resulting carboxylate anion. However, the magnitude of this effect is a delicate balance between two opposing electronic forces: the Inductive Effect and the Resonance Effect.
Causality: Inductive vs. Resonance Effects
-
Inductive Effect (-I): Halogens are more electronegative than carbon and pull electron density away from the aromatic ring through the sigma bonds. This effect, which weakens the O-H bond of the carboxyl group and stabilizes the negative charge of the conjugate base, decreases with distance.
-
Resonance Effect (+R): Halogens possess lone pairs of electrons that can be delocalized into the aromatic pi-system. This effect donates electron density to the ring, which is a destabilizing influence on the carboxylate anion and thus decreases acidity. The efficiency of this electron donation depends on the overlap between the halogen's p-orbitals and the ring's p-orbitals (2p-2p for F, 3p-2p for Cl, etc.).
Caption: Interplay of inductive and resonance effects on acidity.
Comparative Acidity Data
The following table summarizes the experimental pKa values for various mono-halogenated benzoic acid isomers. Analysis of these values reveals key reactivity trends.
| Substituent | Ortho (2-) Position pKa | Meta (3-) Position pKa | Para (4-) Position pKa |
| -F | 3.27[2], 3.46[3] | 3.86[3][4] | 4.14[3][5][6] |
| -Cl | 2.90[7] | 3.81[8], 3.82[4] | 3.98[9], 4.00[7], 4.03[6] |
| -Br | ~2.85 | 3.86[10][11] | 3.96[12], 3.97[13] |
| -I | 2.85[1][14] | 3.80[1] | 4.00[1] |
| -H | 4.20 | 4.20 | 4.20 |
Field-Proven Insights from the Data:
-
The Ortho Effect: Ortho-isomers are consistently the most acidic, regardless of the halogen. This is due to the strong, distance-dependent inductive effect being at its maximum, and potential stabilization of the carboxylate anion through intramolecular interactions.[1][2]
-
Meta vs. Para: At the meta position, the resonance effect is negligible, so the acid-strengthening inductive effect dominates. At the para position, both effects are at play.
-
The Para-Halogen Anomaly: Counterintuitively, p-fluorobenzoic acid is the weakest acid among the p-halogenated series.[6] This is a classic demonstration of competing effects. While fluorine has the strongest inductive effect, its 2p orbitals overlap very effectively with the ring's 2p orbitals, resulting in a powerful +R effect that partially counteracts the -I effect. For Cl, Br, and I, the p-orbitals are larger (3p, 4p, 5p), leading to poorer overlap and a much weaker +R effect, allowing their inductive effects to dominate more strongly.[6]
Experimental Protocol: Determination of pKa via Potentiometric Titration
This protocol provides a self-validating system for accurately determining the acid dissociation constant (pKa).
Objective: To determine the pKa of a halogenated benzoic acid by monitoring pH changes during titration with a strong base.
Materials:
-
Halogenated benzoic acid sample
-
Standardized 0.1 M Sodium Hydroxide (NaOH) solution
-
Deionized water
-
Ethanol or other suitable co-solvent for sparingly soluble acids
-
Calibrated pH meter with a combination glass electrode
-
50 mL burette, 250 mL beaker, magnetic stirrer, and stir bar
Procedure:
-
Sample Preparation: Accurately weigh approximately 0.1-0.2 g of the halogenated benzoic acid and dissolve it in a suitable volume (e.g., 50 mL) of deionized water. If solubility is an issue, use a water/ethanol mixture.
-
Titration Setup: Place the beaker on the magnetic stirrer, add the stir bar, and immerse the calibrated pH electrode in the solution. Position the burette filled with 0.1 M NaOH over the beaker.
-
Initial Measurement: Record the initial pH of the acid solution before adding any base.
-
Titration: Add the NaOH solution in small, precise increments (e.g., 0.5 mL). After each addition, allow the solution to stabilize and record the pH and the total volume of NaOH added.
-
Equivalence Point: As the pH begins to change rapidly, reduce the increment volume (e.g., 0.1 mL) to accurately capture the equivalence point. Continue adding titrant well past this point.
-
Data Analysis:
-
Plot the measured pH (y-axis) against the volume of NaOH added (x-axis) to generate a titration curve.
-
Determine the equivalence point, which is the point of maximum slope on the curve (or the center of the steep rise). This can be found visually or by calculating the first derivative of the curve.
-
The half-equivalence point is the volume of NaOH that is exactly half of the volume required to reach the equivalence point.
-
The pKa is equal to the pH of the solution at the half-equivalence point.[15]
-
Caption: Workflow for pKa determination by potentiometric titration.
Part 2: Reactivity of the Aromatic Ring
Beyond the acidity of the carboxyl group, the halogen substituent defines the reactivity of the aromatic ring itself, primarily in nucleophilic substitution and metal-catalyzed cross-coupling reactions.
2.1 Nucleophilic Aromatic Substitution (SNAr)
In a Nucleophilic Aromatic Substitution (SNAr) reaction, a nucleophile displaces a leaving group (the halogen) on the aromatic ring.[16] This is not a common reaction for simple aryl halides, but the presence of a strong electron-withdrawing group, such as the carboxylic acid group (-COOH), activates the ring for nucleophilic attack, especially when the halogen is positioned ortho or para to it.[16][17][18]
Mechanism: Addition-Elimination The reaction proceeds via a two-step addition-elimination mechanism.
-
Addition: The nucleophile attacks the carbon atom bearing the halogen, breaking the aromaticity of the ring and forming a resonance-stabilized carbanion intermediate known as a Meisenheimer complex. The electron-withdrawing -COOH group helps to stabilize the negative charge of this intermediate, particularly when the attack is at the ortho or para position.[18][19]
-
Elimination: The leaving group (halide) is expelled, and the aromaticity of the ring is restored.
Caption: The two-step addition-elimination mechanism of SNAr.
Reactivity Trends:
-
Nature of Halogen: The reactivity order for the leaving group is I > Br > Cl > F . This is because the rate-determining step is the initial attack of the nucleophile, but the C-X bond is broken in the second, faster step. The reactivity trend is governed by the electronegativity of the halogen, with the more electron-withdrawing fluorine making the ring carbon most electrophilic and thus most reactive toward nucleophilic attack.
-
Position: As noted, ortho and para positions are highly activated by the carboxyl group, while the meta position shows significantly lower reactivity.[17]
2.2 Palladium-Catalyzed Cross-Coupling: The Suzuki-Miyaura Reaction
Halogenated benzoic acids are exceptionally valuable substrates for forming new carbon-carbon bonds via cross-coupling reactions. The Suzuki-Miyaura reaction, which couples an organoboron compound with an organohalide using a palladium catalyst, is one of the most powerful and versatile methods in modern synthesis.[20][21][22]
The Catalytic Cycle: The reaction proceeds through a well-established catalytic cycle involving a Pd(0)/Pd(II) species.
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halogen bond of the benzoic acid derivative, forming an arylpalladium(II) complex.
-
Transmetalation: A base activates the organoboron species (e.g., a boronic acid), which then transfers its organic group to the palladium complex.
-
Reductive Elimination: The two organic groups on the palladium complex couple and are eliminated, forming the new biaryl product and regenerating the active Pd(0) catalyst.
Caption: Simplified catalytic cycle for the Suzuki-Miyaura reaction.
Reactivity Trends: The reactivity of the halogenated benzoic acid in the rate-limiting oxidative addition step is governed by the C-X bond strength.
-
Nature of Halogen: The reactivity order is I > Br > Cl >> F . C-I bonds are the longest and weakest, making them the most reactive, while the C-F bond is very strong and generally unreactive under standard Suzuki conditions. This orthogonal reactivity is often exploited in sequential cross-coupling strategies.
Experimental Protocol: Comparative Suzuki-Miyaura Coupling
Objective: To compare the reactivity of different halogenated benzoic acids in a standardized Suzuki-Miyaura cross-coupling reaction.
Materials:
-
2-Iodobenzoic acid, 2-Bromobenzoic acid, 2-Chlorobenzoic acid
-
Phenylboronic acid
-
Palladium(II) acetate [Pd(OAc)₂]
-
A suitable phosphine ligand (e.g., SPhos, XPhos)
-
Potassium carbonate (K₂CO₃) or another suitable base
-
A solvent system (e.g., Toluene/Water or Dioxane/Water)
-
Internal standard for GC or HPLC analysis (e.g., dodecane)
Procedure:
-
Reaction Setup: In parallel reaction vials, add the halogenated benzoic acid (1.0 mmol), phenylboronic acid (1.2 mmol), Pd(OAc)₂ (e.g., 2 mol%), the phosphine ligand (e.g., 4 mol%), and the base (2.0 mmol).
-
Solvent and Standard: Add the solvent mixture (e.g., 5 mL) and a precise amount of the internal standard to each vial.
-
Reaction: Seal the vials, purge with an inert gas (e.g., Argon or Nitrogen), and place them in a pre-heated reaction block or oil bath (e.g., 80-100 °C).
-
Monitoring: At set time intervals (e.g., 15 min, 30 min, 1h, 2h, 4h), withdraw a small aliquot from each reaction mixture.
-
Workup and Analysis: Quench the aliquot with water, extract with an organic solvent (e.g., ethyl acetate), and analyze the organic layer by Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC).
-
Data Analysis: Calculate the percent conversion to the biaryl product at each time point by comparing the peak area of the product to that of the internal standard. Plot percent conversion versus time for each halogen to generate reaction rate profiles. The steeper the initial slope, the higher the reactivity.
Conclusion
The reactivity of a halogenated benzoic acid is a predictable yet complex function of the halogen's identity and its position on the aromatic ring. Acidity is governed by a delicate balance of inductive and resonance effects, with ortho-isomers being the most acidic and the para-fluoro isomer presenting a classic anomaly. In reactions involving the C-X bond, reactivity is dictated by electronics (SNAr) or bond strength (cross-coupling), providing chemists with a versatile toolkit for molecular design. A thorough understanding of these principles, supported by robust experimental validation, is essential for any researcher aiming to leverage these critical synthons in drug discovery and materials science.
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- The Royal Society of Chemistry. (2023, September 27). Carboxylic Acids as Double Aryl Group Donors for Biaryl Synthesis. Retrieved from The Royal Society of Chemistry. [https://www.rsc.
- ACS Publications. (2006, April 19). Synthesis of Biaryls and Polyaryls by Ligand-Free Suzuki Reaction in Aqueous Phase. Retrieved from The Journal of Organic Chemistry. [https://pubs.acs.org/doi/10.1021/jo060393i]
- Stenutz, R. (n.d.). pKa values. Retrieved from Stenutz. [https://www.stenutz.eu/chem/pka18.php]
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"spectroscopic analysis of 2-Bromo-6-fluoro-3-methoxybenzoic acid"
Validating the Identity of 2-Bromo-6-fluoro-3-methoxybenzoic Acid: A Comparative Spectroscopic Guide
Executive Summary
2-Bromo-6-fluoro-3-methoxybenzoic acid (CAS: 1532387-46-4) is a highly functionalized aromatic building block, critical in the synthesis of pharmaceuticals, particularly for scaffolds requiring precise halogen positioning to modulate metabolic stability (fluorine effect) and further cross-coupling reactivity (bromine handle).
The primary analytical challenge with this compound is regioisomerism . Synthetic pathways—often involving Sandmeyer reactions or lithiation of methoxy-fluorobenzenes—can yield isomers such as 2-bromo-3-fluoro-6-methoxybenzoic acid or 6-bromo-2-fluoro-3-methoxybenzoic acid. These isomers share identical molecular weights (
This guide compares spectroscopic methodologies, establishing Multi-Nuclear NMR (
Structural Analysis & Coupling Logic
To understand the spectroscopic signature, we must map the scalar couplings inherent to the 1,2,3,6-substitution pattern.
Figure 1: NMR Coupling Network & Structural Logic This diagram visualizes the scalar interactions that define the unique spectral fingerprint of the target compound compared to its isomers.
Caption: Logical flow of scalar coupling interactions. The specific 1,2,3,6-substitution creates a unique H-H and H-F coupling network that distinguishes this isomer.
Comparative Performance: Analytical Modalities
This section objectively compares analytical techniques for validating this specific compound.
A. High-Resolution Mass Spectrometry (HRMS)
-
Role: Molecular Formula Confirmation.
-
Performance:
-
Pros: Confirms the formula
and the presence of Bromine via the characteristic 1:1 isotopic ratio ( Br/ Br). -
Cons: Blind to Regiochemistry. It cannot distinguish the target from 6-bromo-2-fluoro-3-methoxybenzoic acid.
-
-
Verdict: Necessary but insufficient for identity release.
B. H NMR Spectroscopy (The Gold Standard)
-
Role: Structural Elucidation & Isomer Differentiation.
-
Performance:
-
The 1,2,3,6-substitution leaves two adjacent protons at positions 4 and 5.
-
H-5 (Ortho to F): Appears as a doublet of doublets (dd) . It couples to H-4 (
Hz) and F-6 ( Hz). -
H-4 (Meta to F): Appears as a doublet of doublets (dd) . It couples to H-5 (
Hz) and F-6 ( Hz).
-
-
Differentiation: An isomer like 2-bromo-4-fluoro... would show isolated protons (singlets or weak meta-coupling), immediately flagging the batch as incorrect.
C. F NMR Spectroscopy (The Purity Specialist)
-
Role: Quantitative Purity (qNMR) & Fingerprinting.
-
Performance:
-
Sensitivity: Fluorine has 100% natural abundance and high sensitivity, making it ideal for detecting fluorinated impurities that might co-elute in HPLC.
-
Signal: A single multiplet (dd) is expected. Impurities often appear as distinct peaks shifted by >0.5 ppm.
-
-
Verdict: The most robust method for quantifying "fluorinated impurity profile."
Summary Table: Analytical Suitability
| Feature | HPLC-UV | HRMS (ESI) | ||
| Purity Quantification | Excellent | Poor | Good | Excellent |
| Isomer Distinction | Poor (requires standards) | Fail | Excellent | Good |
| Solvent Dependency | High | Low | Medium | Low |
| Throughput | High | High | Low | Low |
Experimental Protocol: Structural Validation Workflow
Objective: To certify the identity and purity of a synthesized batch of 2-Bromo-6-fluoro-3-methoxybenzoic acid.
Step 1: Sample Preparation
-
Solvent Selection: Use DMSO-d6 (0.6 mL). DMSO is preferred over CDCl
to prevent aggregation of the carboxylic acid, ensuring sharp peaks. -
Concentration: Dissolve ~10 mg of the solid.
-
Reference: Add 0.1% (v/v) TMS (Tetramethylsilane) for
H referencing ( ppm) and -trifluorotoluene for F referencing ( ppm) if performing qNMR.
Step 2: Acquisition Parameters ( H NMR)
-
Frequency: 400 MHz or higher.
-
Pulse Sequence: Standard zg30 (30° pulse).
-
Relaxation Delay (D1): Set to 5 seconds (crucial for accurate integration of the acidic proton).
-
Scans: 16–32 scans.
Step 3: Data Analysis Criteria (Pass/Fail)
Compare obtained spectra against these theoretical specifications:
| Signal | Chemical Shift ( | Multiplicity | Integration | Assignment | Coupling Logic |
| COOH | 13.0 - 14.0 | Broad Singlet | 1H | Acid | Exchangeable with D |
| H-5 | 7.30 - 7.50 | dd | 1H | Ar-H | |
| H-4 | 7.10 - 7.30 | dd | 1H | Ar-H | |
| OMe | 3.80 - 3.90 | Singlet | 3H | -OCH | Isolated spin system |
*Note: Shifts are estimates based on substituent additivity rules in DMSO-d6. Exact values may vary ±0.2 ppm.
Step 4: F Purity Check
-
Acquire a proton-decoupled
F spectrum (zgpg sequence). -
Expectation: Single singlet (or dd if coupled) around -115 to -125 ppm.
-
Impurity Limit: Integrate the main peak vs. any side peaks. Purity % = (Main Area / Total Area) × 100.
References
-
Royal Society of Chemistry. (2015). Supporting Information: Synthesis of substituted benzoic acids. Retrieved February 19, 2026, from [Link]
-
Google Patents. (2012). CN102795993A - Preparation method of 2-bromo-6-fluorobenzoic acid.[1][2] Retrieved February 19, 2026, from
Sources
Technical Guide: Comparative Acidity & Electronic Profiling of Fluorobenzoic Acids
Executive Summary
This guide provides a rigorous analysis of the acidity (pKa) of substituted fluorobenzoic acids, designed for medicinal chemists and formulation scientists.[1] Fluorine substitution on the benzoic acid scaffold fundamentally alters the pKa through competing inductive (-I) and resonance (+R) effects.
Key Takeaway: The acidity ranking is 2-fluoro > 3-fluoro > 4-fluoro > benzoic acid .[1]
-
Ortho (2-F): Maximizes acidity via proximity (strong -I).
-
Meta (3-F): Increases acidity via -I effect (no resonance counter-effect).
-
Para (4-F): Minimally increases acidity; the electron-withdrawing -I effect is partially canceled by the electron-donating +R effect.
Mechanistic Analysis: The Electronic Tug-of-War
To predict ionization behavior in drug design, one must understand the causality behind the pKa shifts. Fluorine is unique because it is the most electronegative element (strong -I) but possesses lone pairs capable of donation into the
The Ortho Effect (2-Fluorobenzoic Acid)
The 2-position places the highly electronegative fluorine atom in immediate proximity to the carboxyl group. The inductive withdrawal of electron density from the O-H bond is maximized, significantly stabilizing the carboxylate anion.[2] While intramolecular hydrogen bonding can occur, the dominant factor is the short-range inductive stabilization, resulting in the lowest pKa (strongest acid) of the mono-substituted series.
The Meta Effect (3-Fluorobenzoic Acid)
In the 3-position, fluorine exerts a strong electron-withdrawing inductive effect (-I). Crucially, the meta position does not allow for resonance delocalization of the fluorine lone pairs into the carboxyl group. Therefore, the acidity is governed purely by the -I effect, making it significantly more acidic than benzoic acid.
The Para Effect (4-Fluorobenzoic Acid)
In the 4-position, the electronic situation is complex.
-
Inductive (-I): Fluorine withdraws density through the sigma bond framework (acid strengthening).
-
Resonance (+R): Fluorine donates lone pair electron density into the ring, which can be delocalized to the carboxyl carbon (acid weakening).
Because the -I effect drops off with distance (
Visualization: Electronic Effects Pathway
Figure 1: Decision tree illustrating how positional isomerism dictates the balance between Inductive (-I) and Resonance (+R) effects, determining the final pKa.
Comparative Data Analysis
The following data aggregates experimental pKa values in water at 25°C. Hammett Substituent Constants (
| Compound | Structure | pKa (Experimental) | Hammett Constant ( | |
| Benzoic Acid | 4.20 | Reference | 0.00 | |
| 2-Fluorobenzoic | 3.27 | -0.93 | N/A (Ortho effect complex) | |
| 3-Fluorobenzoic | 3.87 | -0.33 | ||
| 4-Fluorobenzoic | 4.14 | -0.06 | ||
| Pentafluorobenzoic | 1.48 | -2.72 | Cumulative -I |
Data Interpretation:
-
The large gap between
(0.34) and (0.06) quantitatively proves that resonance donation significantly dampens the acidity in the para position. -
Pentafluorobenzoic acid demonstrates the additive power of the inductive effect, dropping the pKa to levels comparable to phosphoric acid.
Experimental Protocol: Potentiometric Titration
For drug development, relying on literature values is insufficient due to solvent and ionic strength variations. The following protocol describes a Self-Validating Potentiometric Titration to determine pKa with high precision (
Reagents & Setup
-
Analyte: 0.01 M solution of the specific fluorobenzoic acid.
-
Solvent: Carbonate-free distilled water (degassed). Note: If solubility is low, use MeOH/Water ratios (10-60%) and extrapolate to 0% organic solvent via Yasuda-Shedlovsky plots.
-
Titrant: 0.1 M NaOH (standardized against KHP).
-
Ionic Strength Adjuster: 0.15 M KCl (to mimic physiological ionic strength).[3]
-
Temperature: Thermostated vessel at
.
Workflow Diagram
Figure 2: Potentiometric titration workflow including a mandatory self-validation step using unsubstituted benzoic acid.
Step-by-Step Methodology
-
System Calibration: Calibrate the glass electrode using standard buffers (pH 4.01 and 7.00). Perform a "blank" titration (HCl vs NaOH) to calculate the exact standard electrode potential (
) using Gran's method. -
Sample Preparation: Dissolve the fluorobenzoic acid derivative in 50 mL of 0.15 M KCl. Ensure the starting pH is at least 2 units below the estimated pKa (add trace HCl if necessary).
-
Titration: Add 0.1 M NaOH in small increments (e.g., 50
L). Allow potential to stabilize (<0.1 mV/sec drift) before recording. Continue until pH reaches ~11. -
Self-Validation (Critical): Before analyzing the unknown, run a standard Benzoic Acid sample. If the calculated pKa deviates from 4.20 by >0.02, the electrode hydration or carbonate contamination is unacceptable.
-
Calculation: Use non-linear least squares regression (e.g., Hyperquad or Excel Solver) to fit the titration curve to the Henderson-Hasselbalch equation.
Implications for Drug Design[1][4]
Understanding these pKa differences is vital for lead optimization:
-
Solubility: At physiological pH (7.4), all listed fluorobenzoic acids will be >99% ionized (anionic). However, in the acidic environment of the stomach (pH 1.5-2.0), 2-fluorobenzoic acid (pKa 3.27) will remain partially ionized (more soluble), whereas 4-fluorobenzoic acid (pKa 4.14) will be predominantly neutral (more permeable, less soluble).
-
Bioisosterism: Replacing a hydrogen with fluorine at the 4-position (para) is a common strategy to block metabolic oxidation (CYP450) without drastically altering the pKa or solubility profile, as 4-F and H have similar pKa values (4.14 vs 4.20).
References
-
Dippy, J. F. J., & Williams, F. R. (1934). Chemical Constitution and the Dissociation Constants of Monocarboxylic Acids. Journal of the Chemical Society, 161-166. Link
-
Hansch, C., Leo, A., & Taft, R. W. (1991). A Survey of Hammett Substituent Constants and Resonance and Field Parameters. Chemical Reviews, 91(2), 165-195. Link
-
National Institute of Standards and Technology (NIST). Benzoic acid, 4-fluoro-. NIST Chemistry WebBook, SRD 69. Link
- Avdeef, A. (2012). Absorption and Drug Development: Solubility, Permeability, and Charge State. Wiley-Interscience. (Standard text for potentiometric protocols).
Sources
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
